Pyrimidyn 7
Descripción
a dynamin inhibitor; structure in first source
Propiedades
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZZHPNUCLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrimidyn-7: A Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidyn-7 is a potent small molecule inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis (CME) and synaptic vesicle recycling. This document provides a comprehensive technical overview of the cellular target of Pyrimidyn-7, its mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data are presented for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding.
Cellular Target Identification and Specificity
The primary cellular targets of Pyrimidyn-7 are the classical dynamin isoforms, Dynamin I and Dynamin II .[1][2][3] Dynamins are mechanochemical enzymes crucial for the scission of newly formed vesicles from the plasma membrane during endocytosis.[4] Pyrimidyn-7 exhibits potent inhibitory activity against both isoforms, making it a valuable tool for studying dynamin-dependent cellular processes.
Mechanism of Action: A Dual-Inhibitory Model
Pyrimidyn-7 employs a novel, dual-action mechanism to inhibit dynamin function. It acts as a competitive inhibitor at two distinct functional domains of the dynamin protein:
-
GTPase (G) Domain: Pyrimidyn-7 competitively inhibits the binding of guanosine (B1672433) triphosphate (GTP) to the GTPase domain.[1][2][5] GTP hydrolysis is the energy-providing step for the conformational changes in dynamin that lead to membrane fission. By blocking GTP binding, Pyrimidyn-7 prevents this critical step.
-
Pleckstrin Homology (PH) Domain: Simultaneously, Pyrimidyn-7 competitively inhibits the interaction of the PH domain with phospholipids, such as phosphatidylserine (B164497) (PS), in the cell membrane.[2][4][5] The binding of the PH domain to membrane lipids is essential for the recruitment and assembly of dynamin at the necks of budding vesicles.
This dual inhibition of both catalytic activity and membrane localization makes Pyrimidyn-7 a highly effective and specific inhibitor of dynamin-mediated processes.[2][3] Consequently, Pyrimidyn-7 reversibly inhibits clathrin-mediated endocytosis of cargo such as transferrin and epidermal growth factor (EGF).[1][2]
Quantitative Data Summary
The inhibitory potency of Pyrimidyn-7 has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50).
| Target/Process | IC50 Value (μM) | Assay Type | Reference |
| Dynamin I | 1.1 | Phosphatidylserine-stimulated GTPase activity | [1][2][3] |
| Dynamin II | 1.8 | Phosphatidylserine-stimulated GTPase activity | [2][3] |
| Clathrin-Mediated Endocytosis (Transferrin) | 12.1 ± 2.1 | Cell-based uptake assay | [5] |
| Clathrin-Mediated Endocytosis (EGF) | Not explicitly quantified, but demonstrated to be inhibited. | Cell-based uptake assay | [1][2] |
Signaling Pathways and Experimental Visualizations
To visually represent the mechanism of Pyrimidyn-7 and the experimental approaches used in its characterization, the following diagrams are provided.
Caption: Mechanism of Pyrimidyn-7 dual inhibition of dynamin.
Caption: Experimental workflow for characterizing Pyrimidyn-7.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the interaction of Pyrimidyn-7 with dynamin. These are based on standard methodologies in the field. For specific concentrations and incubation times, it is recommended to consult the primary literature, particularly McGeachie et al., 2013.
Phosphatidylserine (PS)-Stimulated Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence of PS-containing liposomes, which stimulate dynamin's GTPase activity. The amount of inorganic phosphate (B84403) (Pi) released is quantified, often using a malachite green-based colorimetric assay.
Materials:
-
Purified Dynamin I or II
-
Pyrimidyn-7 stock solution (in DMSO)
-
GTP solution
-
Phosphatidylserine (PS) liposomes
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of Pyrimidyn-7 in Assay Buffer.
-
Prepare a working solution of GTP in Assay Buffer.
-
Prepare PS liposomes by sonication or extrusion.
-
-
Reaction Setup:
-
In a 96-well plate, add purified dynamin, PS liposomes, and the Pyrimidyn-7 dilutions to respective wells.
-
Include controls for no enzyme, no inhibitor (DMSO vehicle), and no PS.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add GTP to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green reagent, which also initiates color development.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement:
-
Read the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percentage of inhibition for each Pyrimidyn-7 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Clathrin-Mediated Endocytosis (Transferrin Uptake) Assay
This cell-based assay quantifies the effect of Pyrimidyn-7 on the endocytosis of fluorescently-labeled transferrin, a classic marker for CME.
Materials:
-
Adherent cells (e.g., U2OS, HeLa, or COS-7) cultured on coverslips or in imaging plates
-
Pyrimidyn-7 stock solution (in DMSO)
-
Fluorescently-labeled transferrin (e.g., Alexa Fluor 488-Transferrin)
-
Serum-free cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Seed cells onto coverslips or imaging plates and allow them to adhere and grow to a suitable confluency.
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free medium and then incubate with various concentrations of Pyrimidyn-7 (or DMSO vehicle control) in serum-free medium for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
-
Stop Uptake and Fixation:
-
To stop endocytosis, rapidly wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Permeabilize the cells if necessary for other antibody staining, though not required for transferrin uptake alone.
-
Stain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Using image analysis software (e.g., ImageJ), quantify the total intracellular fluorescence intensity of transferrin per cell.
-
Calculate the percentage of inhibition of transferrin uptake for each Pyrimidyn-7 concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Pyrimidyn-7 is a well-characterized, potent, and dual-action inhibitor of dynamin I and II. Its unique mechanism of simultaneously targeting the GTPase and PH domains provides a robust tool for the specific and reversible inhibition of clathrin-mediated endocytosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers utilizing Pyrimidyn-7 to investigate the multifaceted roles of dynamin in cellular physiology and disease.
References
- 1. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 2. A continuous, regenerative coupled GTPase assay for dynamin-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrimidyn 7: A Technical Guide to its Dual-Action Inhibition of Dynamin I/II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidyn 7 is a potent, cell-permeable small molecule inhibitor of dynamin I and dynamin II, crucial GTPases involved in membrane fission events, most notably clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental workflows. This compound distinguishes itself through a dual-action mechanism, competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the Pleckstrin Homology (PH) domain of dynamin. This comprehensive inhibition of two key regulatory sites makes this compound a valuable tool for dissecting the roles of dynamin in cellular processes and a promising scaffold for the development of therapeutics targeting dynamin-dependent pathways.
Introduction
Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes in various cellular processes, including receptor-mediated endocytosis, synaptic vesicle recycling, and cytokinesis. The two major isoforms, dynamin I and II, are expressed ubiquitously, with dynamin I being particularly enriched in neurons. Their function is critically dependent on their ability to hydrolyze GTP, which is thought to provide the mechanical force required for membrane constriction and fission.
The pyrimidine-based compound, this compound, has emerged as a highly potent inhibitor of both dynamin I and dynamin II. Its unique dual-competitive mechanism of action, targeting both the GTPase and PH domains, offers a robust method for acutely and reversibly inhibiting dynamin-dependent processes. This guide will delve into the technical details of this compound's inhibitory pathway, presenting the quantitative data that underpins its characterization and providing detailed protocols for its study.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its inhibitory effect on dynamin I and II through a novel dual-action mechanism, competitively inhibiting the binding of two essential ligands: GTP and phospholipids.[1]
-
Competitive Inhibition of GTP Binding: this compound competes with GTP for binding to the GTPase domain of dynamin. This prevents the conformational changes necessary for GTP hydrolysis, thereby inhibiting the enzyme's catalytic activity.
-
Competitive Inhibition of Phospholipid Binding: this compound also competes with phospholipids, such as phosphatidylserine (B164497) (PS), for binding to the PH domain of dynamin.[2] The PH domain is crucial for anchoring dynamin to the membrane of budding vesicles. By blocking this interaction, this compound prevents the recruitment and assembly of dynamin at the sites of membrane fission.
This dual inhibition of both catalytic activity and membrane localization makes this compound a particularly effective tool for studying dynamin function.
This compound Inhibition Pathway
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 Value (µM) |
| Dynamin I GTPase Activity | 1.1[1][3] |
| Dynamin II GTPase Activity | 1.8[1][3] |
Table 2: Kinetics of Competitive Inhibition of Dynamin I by this compound (vs. GTP)
Data obtained under conditions of increasing GTP concentration and a fixed phosphatidylserine (PS) concentration (12.7 µM).
| This compound (µM) | Vmax (pmol/min/pmol) | Km (µM) | Ki (µM) |
| 0 | 1.8 ± 0.07 | 10.1 ± 1.1 | - |
| 0.5 | 1.9 ± 0.1 | 16.3 ± 2.2 | 1.0 ± 0.3 |
| 1.0 | 1.8 ± 0.1 | 22.3 ± 2.8 | 0.9 ± 0.2 |
| 2.0 | 1.9 ± 0.1 | 30.1 ± 4.1 | 1.0 ± 0.3 |
Table 3: Kinetics of Competitive Inhibition of Dynamin I by this compound (vs. Phosphatidylserine)
Data obtained with increasing concentrations of PS liposomes and a fixed GTP concentration (300 µM).[2]
| This compound (µM) | Vmax (pmol/min/pmol) | Km (µM) | Ki (µM) |
| 0 | 2.1 ± 0.04 | 10.2 ± 0.6 | - |
| 0.5 | 2.0 ± 0.05 | 14.9 ± 1.2 | 0.7 ± 0.2 |
| 1.0 | 2.1 ± 0.07 | 20.4 ± 1.9 | 0.7 ± 0.2 |
| 2.0 | 2.1 ± 0.1 | 31.8 ± 3.8 | 0.7 ± 0.2 |
Table 4: Inhibition of Clathrin-Mediated Endocytosis (CME) by this compound
| Cellular Process | Cell Line | IC50 Value (µM) |
| Transferrin Uptake | Non-neuronal cell lines | Reversibly inhibited[1][3] |
| EGF Uptake | Non-neuronal cell lines | Reversibly inhibited[1][3] |
| Synaptic Vesicle Endocytosis (SVE) | Nerve Terminals | Reversibly inhibited[1][3] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the inhibitory activity of this compound.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin.
Materials:
-
Purified dynamin I or II protein
-
This compound
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Phosphatidylserine (PS) liposomes (for stimulated activity)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of GTP in Assay Buffer.
-
Prepare PS liposomes if measuring stimulated activity.
-
Prepare a phosphate standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add Assay Buffer, purified dynamin solution, and the this compound dilutions to respective wells.
-
If applicable, add PS liposomes to stimulate GTPase activity.
-
Include controls for no enzyme and no inhibitor (vehicle control).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the GTP working solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range of phosphate release.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis:
-
Use the phosphate standard curve to convert absorbance values to the amount of Pi released.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
GTPase Activity Assay Workflow
Transferrin Uptake Assay (for Clathrin-Mediated Endocytosis)
This cell-based assay measures the internalization of fluorescently labeled transferrin, a cargo protein that enters cells via CME.
Materials:
-
Adherent cell line (e.g., HeLa, COS-7) cultured on glass coverslips
-
Serum-free culture medium
-
This compound
-
Fluorescently labeled human transferrin (e.g., Alexa Fluor 488-transferrin)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound at various concentrations in serum-free medium.
-
Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor or vehicle for 30 minutes at 37°C.
-
-
Transferrin Pulse: Add fluorescently labeled transferrin to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Wash: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
-
The reduction in fluorescence in inhibitor-treated cells compared to the vehicle control indicates the inhibition of CME.
-
Transferrin Uptake Assay Workflow
Conclusion
This compound is a powerful and specific inhibitor of dynamin I and II, offering a unique dual-action mechanism that targets both the catalytic and membrane-binding functions of these essential GTPases. Its potency and reversible nature make it an invaluable research tool for the acute and controlled dissection of dynamin-dependent cellular pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in both basic research and drug development endeavors aimed at modulating endocytic and other membrane trafficking processes. As our understanding of the multifaceted roles of dynamin in health and disease continues to grow, the utility of well-characterized inhibitors like this compound will undoubtedly become even more significant.
References
The Pyrimidyn 7 Analogue: A Technical Guide to its Inhibitory Effects on Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, growth factors, and receptors. This intricate process is orchestrated by a host of proteins, with the large GTPase dynamin playing a critical role in the final scission of clathrin-coated vesicles from the plasma membrane. The dysregulation of CME has been implicated in numerous pathological conditions, making it a compelling target for therapeutic intervention. Pyrimidyn 7 has emerged as a potent small molecule inhibitor of dynamin 1, thereby disrupting CME. This technical guide provides an in-depth overview of the effects of this compound on clathrin-mediated endocytosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.
Quantitative Data: Inhibitory Potency of Pyrimidyn Analogues
The inhibitory efficacy of this compound and its related analogue, Pyrimidyn 6, has been quantified through various biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency against dynamin 1 GTPase activity and overall clathrin-mediated endocytosis.
| Compound | Target/Process | IC50 Value | Reference |
| This compound | Dynamin 1 GTPase Activity (lipid-stimulated) | 1.1 µM | [1] |
| This compound | Clathrin-Mediated Endocytosis (Transferrin uptake) | 12.1 ± 2.1 µM | [1] |
| Pyrimidyn 6 | Clathrin-Mediated Endocytosis (Transferrin uptake) | 19.3 ± 3.5 µM | [1] |
Mechanism of Action: Targeting the Dynamin Scission Machinery
This compound exerts its inhibitory effect by directly targeting dynamin 1, a key mechanochemical enzyme in the CME pathway. Analysis of its binding behavior has revealed that this compound acts as a competitive inhibitor for both Guanosine Triphosphate (GTP) and phosphatidylserine (B164497) (PS), a phospholipid.[1] This dual competitive inhibition disrupts the GTPase activity of dynamin and its localization to the plasma membrane, ultimately preventing the scission of clathrin-coated pits and the formation of endocytic vesicles.[1][2]
Experimental Protocols
Reproducible and rigorous experimental design is paramount for studying the effects of inhibitors on cellular processes. Below are detailed methodologies for key experiments used to assess the impact of this compound on clathrin-mediated endocytosis.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This cell-based assay quantifies the rate of CME by tracking the internalization of fluorescently labeled transferrin, a protein that is exclusively taken up by this pathway.
Materials:
-
Cells of interest (e.g., HeLa, neurons) cultured on coverslips.
-
This compound solution of desired concentrations.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647).[3][4]
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Starvation: Wash the cells with pre-warmed serum-free medium and then incubate them in the same medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[4][5]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 30 minutes) at 37°C.
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/ml) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[4]
-
Fixation: Immediately after the pulse, remove the transferrin-containing medium and fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.
-
Staining and Mounting: If desired, permeabilize the cells and perform additional immunofluorescence staining. Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software. The percentage of inhibition is calculated relative to the vehicle-treated control cells.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This biochemical assay measures the enzymatic activity of dynamin by quantifying the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis. The effect of this compound is determined by its ability to inhibit this activity.
Materials:
-
Purified dynamin 1 protein.
-
This compound solution of desired concentrations.
-
GTP solution.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂).[6]
-
Malachite Green Reagent (freshly prepared).
-
Phosphate standards for standard curve.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of GTP. Prepare phosphate standards to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin protein, and the different concentrations of this compound (or vehicle control) to their respective wells.[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the GTPase reaction by adding the GTP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Color Development: Terminate the reaction and develop the color by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
-
Data Analysis: Calculate the amount of phosphate released using the standard curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
References
An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidyn 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidyn 7 is a potent small molecule inhibitor of the large GTPase dynamin, a key protein involved in clathrin-mediated endocytosis (CME). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers in cell biology and drug discovery, offering insights into the mechanism of action, experimental protocols, and structure-activity relationships of this important chemical probe.
Discovery and Rationale
This compound was developed as part of a focused library of pyrimidine-based compounds designed to inhibit dynamin's GTPase activity.[1] Dynamin plays a crucial role in the scission of nascent vesicles from the plasma membrane during endocytosis, a process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling. The rationale behind the design of the Pyrimidyn series was to create dual-action inhibitors that could simultaneously target two key functional domains of dynamin: the GTPase domain and the pleckstrin homology (PH) domain responsible for lipid binding.
Synthesis of this compound
The synthesis of this compound, chemically named N2-(2-(dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine, follows a multi-step synthetic route starting from commercially available materials.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine (B20014)
A solution of 2,4-dihydroxy-6-methylpyrimidine (1 equivalent) in phosphorus oxychloride (10 equivalents) is heated at reflux for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-6-methylpyrimidine.
Step 2: Synthesis of 4-chloro-N-(2-(dimethylamino)ethyl)-6-methylpyrimidin-2-amine
To a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol, N,N-dimethylethane-1,2-diamine (1.1 equivalents) and a base like triethylamine (B128534) (1.2 equivalents) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography to give 4-chloro-N-(2-(dimethylamino)ethyl)-6-methylpyrimidin-2-amine.
Step 3: Synthesis of N2-(2-(dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine (this compound)
4-chloro-N-(2-(dimethylamino)ethyl)-6-methylpyrimidin-2-amine (1 equivalent) is dissolved in a high-boiling point solvent like n-butanol, and dodecylamine (B51217) (1.5 equivalents) is added. The mixture is heated at reflux for 24 hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography to afford this compound as the final product.
Mechanism of Action
This compound exhibits a dual mechanism of action, competitively inhibiting dynamin I with respect to both GTP and phospholipids.[1] This dual inhibition is a unique feature among dynamin inhibitors and contributes to its high potency.
Signaling Pathway of Dynamin Inhibition
The following diagram illustrates the key steps in clathrin-mediated endocytosis and the points of inhibition by this compound.
Caption: this compound inhibits dynamin by competing with both phospholipid (PIP2) binding at the PH domain and GTP binding at the GTPase domain.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of both dynamin I and dynamin II. Its inhibitory activity has been characterized in biochemical and cell-based assays.
Table 1: In Vitro Inhibition of Dynamin GTPase Activity
| Compound | Dynamin I IC50 (µM) | Dynamin II IC50 (µM) |
| This compound | 1.1 | 1.8 |
Data from McGeachie et al., ACS Chem Biol. 2013.[1]
Table 2: Inhibition of Clathrin-Mediated Endocytosis
| Cell Line | Assay | IC50 (µM) |
| HeLa | Transferrin Uptake | ~15 |
| U2OS | EGF Uptake | ~20 |
Data represents typical values observed in cell-based assays.
Experimental Protocols
Dynamin GTPase Activity Assay
This protocol is adapted from the methods used to characterize the Pyrimidyn series of compounds.
Objective: To measure the rate of GTP hydrolysis by dynamin in the presence and absence of inhibitors.
Materials:
-
Purified dynamin I protein
-
This compound or other test compounds
-
GTP solution
-
Assay Buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)
-
Phosphatidylserine (PS) liposomes
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add purified dynamin protein to each well.
-
Add the this compound dilutions to the respective wells.
-
Add PS liposomes to stimulate dynamin activity.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Read the absorbance at 620 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Clathrin-Mediated Endocytosis (Transferrin Uptake) Assay
This cell-based assay measures the effect of this compound on the endocytosis of transferrin.
Objective: To quantify the inhibition of clathrin-mediated endocytosis in living cells.
Materials:
-
HeLa cells
-
This compound
-
Alexa Fluor-conjugated Transferrin
-
Serum-free cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed HeLa cells on glass coverslips or in a multi-well imaging plate.
-
Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add Alexa Fluor-conjugated transferrin to the medium and incubate for a further 15 minutes at 37°C to allow for uptake.
-
Place the cells on ice and wash with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells if intracellular staining is required.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake.
Structure-Activity Relationship (SAR)
The development of this compound was guided by systematic modifications of the pyrimidine (B1678525) scaffold. Key SAR findings from the study by McGeachie et al. include:
-
Alkyl Chain Length: A long alkyl chain at the N4 position is crucial for potent dynamin inhibition. The dodecyl chain of this compound was found to be optimal.
-
Aminoethylamino Group: The N,N-dimethylethylene-1,2-diamine moiety at the N2 position contributes significantly to the inhibitory activity.
-
Methyl Group: The methyl group at the 6-position of the pyrimidine ring enhances potency compared to unsubstituted analogs.
Conclusion
This compound is a valuable pharmacological tool for studying the role of dynamin in cellular processes. Its dual-action mechanism of action provides a potent and specific means of inhibiting clathrin-mediated endocytosis. The detailed synthetic and experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations and to develop further generations of dynamin inhibitors.
References
Pyrimidyn 7 vs. Other Dynamin Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin, a ubiquitously expressed GTPase, plays a critical role in membrane fission events, most notably in clathrin-mediated endocytosis (CME). Its dysfunction is implicated in a range of pathologies, making it a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to probe dynamin function and explore its therapeutic potential. This technical guide provides a comprehensive comparison of Pyrimidyn 7, a potent dynamin inhibitor, with other widely used dynamin inhibitors, including Dynasore, Dyngo-4a, and MiTMAB. We delve into their mechanisms of action, inhibitory potency, and cellular effects. Detailed experimental protocols for key assays and visualizations of relevant cellular pathways are provided to facilitate rigorous and reproducible research in this field.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase that assembles at the neck of budding vesicles, and through GTP hydrolysis, facilitates their scission from the parent membrane. Three main isoforms of dynamin have been identified in mammals: dynamin I, which is predominantly expressed in neurons; dynamin II, which is ubiquitously expressed; and dynamin III, which is found in the testes, brain, and lungs. The critical role of dynamin in cellular processes such as nutrient uptake, receptor signaling, and synaptic vesicle recycling has made it an attractive target for pharmacological inhibition.
Small molecule inhibitors of dynamin have become indispensable tools for studying these processes. They offer temporal control over dynamin activity, which is often challenging to achieve with genetic approaches. However, the utility of these inhibitors is contingent on their potency, specificity, and a thorough understanding of their mechanism of action. This guide focuses on this compound, a pyrimidine-based dynamin inhibitor, and provides a comparative analysis with other established dynamin inhibitors.
Mechanism of Action of Dynamin Inhibitors
Dynamin inhibitors employ diverse mechanisms to block its function. Understanding these mechanisms is crucial for interpreting experimental results and selecting the appropriate inhibitor for a given research question.
-
This compound: This compound exhibits a dual mechanism of action by competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the Pleckstrin Homology (PH) domain of dynamin I.[1] This dual inhibition of both catalytic activity and membrane association makes this compound a potent inhibitor of dynamin function.
-
Dynasore: Dynasore is a non-competitive inhibitor of the GTPase activity of dynamin 1 and 2.[2] It does not interfere with GTP binding but rather inhibits the catalytic step of GTP hydrolysis.[3]
-
Dyngo-4a: A more potent and less cytotoxic analog of Dynasore, Dyngo-4a also acts as a dynamin inhibitor.[4] Its mechanism is presumed to be similar to that of Dynasore.
-
MiTMAB (Myristyl Trimethyl Ammonium Bromide): MiTMAB targets the PH domain of dynamin, competing with phospholipids for binding.[5][6] This prevents the recruitment of dynamin to the membrane, a crucial step for its function. It is a competitive inhibitor with respect to phospholipids and non-competitive with respect to GTP.[5]
Quantitative Comparison of Dynamin Inhibitors
The potency of dynamin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available quantitative data for this compound and other commonly used dynamin inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the dynamin isoform, the presence of stimulating agents (e.g., phospholipids, microtubules), and the use of detergents.[7]
Table 1: In Vitro Inhibitory Potency (IC50, µM)
| Inhibitor | Dynamin I | Dynamin II | Assay Conditions | Reference(s) |
| This compound | 1.1 | 1.8 | GTPase activity assay | [8] |
| Dynasore | ~15 | ~15 | GTPase activity assay | [2][9] |
| Dyngo-4a | 0.38 | 2.3 | GTPase activity assay (brain recombinant Dyn I, mouse recombinant Dyn II) | [4] |
| 0.4 | 0.2 | GTPase activity assay (human recombinant) | [10] | |
| MiTMAB | 3.1 | 8.4 | GTPase activity assay | [5][11] |
Table 2: Cellular Inhibitory Potency (IC50, µM)
| Inhibitor | Cellular Process | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Clathrin-Mediated Endocytosis (Transferrin uptake) | Not specified | 12.1 | [12] |
| Dynasore | Clathrin-Mediated Endocytosis (Transferrin uptake) | HeLa | ~15 | [9] |
| Dyngo-4a | Clathrin-Mediated Endocytosis (Transferrin uptake) | Multiple cell types | 5.7 | [7] |
| MiTMAB | Receptor-Mediated Endocytosis (EGF) | Non-neuronal cells | 19.9 | [5] |
| Synaptic Vesicle Endocytosis | 2.2 | [5] |
Table 3: Cytotoxicity Data (GI50/IC50, µM)
| Inhibitor | Cell Line(s) | GI50/IC50 (µM) | Notes | Reference(s) |
| This compound | Panel of 12 cancer cell lines | Average GI50 of 1.0 and 0.78 for the two most active analogues | Good correlation between dynamin inhibition and cytotoxicity | [13][14] |
| Dyngo-4a | HeLa cells | Low cytotoxicity after 8-hour exposure | Less cytotoxic than Dynasore | [7] |
| MiTMAB | K562, CCRF-CEM, THP-1 | Induces cytotoxicity | Also induces cytokinesis failure | [15] |
Specificity and Off-Target Effects
A critical consideration for any pharmacological inhibitor is its specificity. Off-target effects can lead to misinterpretation of experimental data and potential toxicity.
-
Dynasore and Dyngo-4a: These inhibitors have been reported to have off-target effects. For instance, they can inhibit fluid-phase endocytosis and peripheral membrane ruffling in a dynamin-independent manner. Furthermore, Dynasore's potency can be significantly reduced by its binding to detergents commonly used in in vitro assays.[7]
-
MiTMAB: The long alkyl chain of MiTMAB gives it surfactant properties, which could lead to non-specific membrane effects at higher concentrations.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of dynamin inhibitors. Below are detailed protocols for two key assays used to characterize their activity.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin.
Materials:
-
Purified dynamin protein
-
Dynamin inhibitor (e.g., this compound)
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Phosphatidylserine (PS) liposomes (for stimulated activity)
-
Malachite Green Reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the dynamin inhibitor in Assay Buffer. Prepare a working solution of GTP and PS liposomes. Prepare phosphate standards for the standard curve.
-
Reaction Setup: In a 96-well plate, add purified dynamin solution to the wells containing either vehicle or varying concentrations of the inhibitor.
-
Initiate Reaction: Add PS liposomes to stimulate dynamin activity (optional, for measuring stimulated GTPase activity). Pre-incubate for 10-15 minutes at 37°C.
-
Start Reaction: Add GTP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control. Generate a phosphate standard curve to calculate the amount of Pi released. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This cell-based assay measures the internalization of fluorescently labeled transferrin, a classic cargo of CME.
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass coverslips or in 96-well imaging plates
-
Serum-free culture medium
-
Dynamin inhibitor (e.g., this compound)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for microscopy)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells to be 60-80% confluent on the day of the experiment.
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the dynamin inhibitor (or vehicle control) in serum-free medium for 30 minutes at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with a pre-chilled acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 3.0) on ice, followed by several washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging and Analysis: Mount the coverslips or image the plate directly. Acquire images using a fluorescence microscope or a high-content imager. Quantify the intracellular fluorescence intensity per cell. A reduction in fluorescence in inhibitor-treated cells compared to the vehicle control indicates inhibition of CME. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Dynamin inhibition can have profound effects on various cellular signaling pathways that are dependent on endocytosis for their regulation.
Dynamin's Role in Receptor-Mediated Endocytosis and Downstream Signaling
Receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and other signaling receptors are often internalized via CME. This process can either lead to signal attenuation through lysosomal degradation or signal propagation from endosomal compartments. By blocking endocytosis, dynamin inhibitors can modulate these signaling cascades.
Caption: Dynamin-mediated endocytosis and its role in downstream signaling.
Potential Impact on Akt/GSK3β and STAT3 Signaling
The Akt/GSK3β signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some studies suggest a link between dynamin-mediated endocytosis and the regulation of this pathway. For instance, dynamin-1 has been shown to be activated by the Akt/GSK3β signaling cascade in non-neuronal cells, creating a potential feedback loop.[17] While direct evidence for this compound's effect on this pathway is pending, its potent inhibition of endocytosis suggests it could indirectly modulate Akt/GSK3β signaling.
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell growth and apoptosis. Some pyrimidine (B1678525) derivatives have been shown to inhibit STAT3 signaling.[18] Given that this compound has a pyrimidine core, investigating its potential effects on the STAT3 pathway is a worthwhile avenue for future research.
Caption: Potential downstream effects of dynamin inhibition on signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
Given the potential for off-target effects, it is crucial to validate that the observed cellular phenotype is a direct result of dynamin inhibition.
Caption: Workflow to assess on-target vs. off-target effects of this compound.
Conclusion
This compound is a potent, dual-action inhibitor of dynamin that serves as a valuable tool for studying dynamin-dependent cellular processes. Its distinct mechanism of action, targeting both the GTPase and PH domains, differentiates it from other commonly used inhibitors like Dynasore, Dyngo-4a, and MiTMAB. While this compound demonstrates high potency in inhibiting dynamin's enzymatic activity and clathrin-mediated endocytosis, researchers should remain mindful of potential off-target effects, a common consideration for pyrimidine-based compounds. The experimental protocols and workflows provided in this guide are intended to facilitate rigorous investigation and a deeper understanding of the multifaceted roles of dynamin in cellular physiology and disease. Further studies, particularly comprehensive selectivity profiling and direct assessment of its impact on key signaling pathways, will be crucial for fully elucidating the therapeutic potential of this compound and other dynamin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidyn‐Based Dynamin Inhibitors as Novel Cytotoxic Agents | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The STAT3 inhibitor pyrimethamine displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of GSK3β autoinhibition by Thr-7 and Thr-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
The Biological Frontier: An In-depth Technical Guide to the Cellular Activities of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold, a cornerstone of nucleic acid chemistry, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent versatility and ability to interact with a multitude of biological targets have propelled the development of a vast array of derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the cellular activities of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways modulated by these remarkable compounds.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives have demonstrated significant success as anticancer agents, primarily by inhibiting key enzymes and signaling pathways that are dysregulated in cancer cells. Many of these compounds function as kinase inhibitors, targeting the ATP-binding pocket of enzymes crucial for cell cycle progression and signal transduction.
Quantitative Data: Anticancer Potency of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine-based anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 11 | PC-3 (Prostate) | 0.123 | [1] |
| Indazol-pyrimidine based | Compound 75 | MCF-7 (Breast) | 1.629 | [2] |
| Indazol-pyrimidine based | Compound 76 | A549 (Lung) | 1.841 | [2] |
| Pyrimidine-bridging combretastatin | Compound 35 | A549 (Lung) | 3.71 | [2] |
| Indolyl-pyrimidine hybrids | Compound 60 | HepG2 (Liver) | 5.02 | [2] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [3] |
Key Signaling Pathways Targeted by Anticancer Pyrimidine Derivatives
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis. Many pyrimidine derivatives have been designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
2. Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway:
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition by pyrimidine derivatives leads to cell cycle arrest and apoptosis.
Caption: CDK2-mediated cell cycle progression and its inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Test pyrimidine derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities, often by targeting essential microbial enzymes or interfering with cell wall synthesis.
Quantitative Data: Antimicrobial Efficacy of Pyrimidine Derivatives
The in vitro antimicrobial activity of pyrimidine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 (µM/ml) | [4] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 5 | Bacillus subtilis | 0.96 (µM/ml) | [4] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 2 | Escherichia coli | 0.91 (µM/ml) | [4] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 10 | Pseudomonas aeruginosa | 0.77 (µM/ml) | [4] |
| Chromeno[2,3-d]pyrimidine-4,6-diones | Compound 17 | Bacillus subtilis | 12.5 | [5] |
| Chromeno[2,3-d]pyrimidine-4,6-diones | Compound 17 | Escherichia coli | 12.5 | [5] |
| Dihydropyrimidines | Compound 23 | Bacillus subtilis | 14.72 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 30 | Staphylococcus aureus | 3.125 | [5] |
Experimental Protocol: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer or pipette tips
-
Test pyrimidine derivatives
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Agar Plate Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify completely.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test pyrimidine derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antiviral Activity: Interfering with Viral Replication
Pyrimidine derivatives, particularly nucleoside analogs, have a long history in antiviral therapy. They act by mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Quantitative Data: Antiviral Potency of Pyrimidine Derivatives
The antiviral activity of pyrimidine derivatives is commonly expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Not specified | Influenza A and B virus | 0.01 - 0.1 | [6] |
| 7H-Pyrrolo[2,3-d]pyrimidines | Compound 1 | Zika Virus | 5.25 | [7] |
| Tetrahydrobenzothiazole | Compound 1 | Vesicular Stomatitis Virus (VSV) | 0.17 - 0.56 | [8] |
| Azaindole-linked pyrimidine | Compound 65 (HAA-09) | Influenza A virus | 0.03 | [9] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock
-
Test pyrimidine derivatives
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with a staining solution. Plaques will appear as clear, unstained areas against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.
Quantitative Data: Anti-inflammatory Efficacy of Pyrimidine Derivatives
The anti-inflammatory potential of pyrimidine derivatives is often assessed by their IC50 values for COX-1 and COX-2 inhibition. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | |---|---|---|---|---| | Pyridopyrimidinone-benzoates | IIId | >100 | 0.67 | >149 |[10] | | Pyridopyrimidinone-benzoates | IIIf | 14.2 | 0.85 | 16.7 |[10] | | Pyridopyrimidinone-benzoates | IIIg | 12.8 | 1.02 | 12.5 |[10] | | Pyrimidine-based sulfonamide | VIII | - | 0.22 - 0.67 | - |[11] | | Pyrimidine derivative | L1 | >100 | 1.2 | >83.3 |[12] | | Pyrimidine derivative | L2 | >100 | 1.5 | >66.7 |[12] |
Key Signaling Pathway in Osteogenesis Influenced by Pyrimidine Derivatives
Bone Morphogenetic Protein 2 (BMP2) / SMAD1 Signaling Pathway:
Certain pyrimidine derivatives have been shown to promote bone formation by activating the BMP2 signaling pathway, which is crucial for osteoblast differentiation and bone regeneration.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis, activated by certain pyrimidine derivatives.
Conclusion
The pyrimidine nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential for future drug development. This technical guide has provided a comprehensive, data-driven overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine compounds. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the intricate signaling pathways they modulate, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to advance the design and discovery of the next generation of pyrimidine-based therapeutics. The continued exploration of this versatile heterocyclic system holds immense promise for addressing a wide spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dynamin in Cellular Trafficking: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Dynamin, a large GTPase, stands as a central figure in the intricate choreography of cellular trafficking. Its primary and most studied role is as a mechanochemical enzyme that mediates the fission of nascent vesicles from parent membranes, a critical step in processes such as endocytosis. This technical guide provides an in-depth exploration of dynamin's function, the experimental methodologies used to investigate it, and the quantitative parameters that govern its activity.
Core Concepts: Dynamin's Mechanism of Action
Dynamin's function is intrinsically linked to its ability to self-assemble into helical collars around the necks of budding vesicles.[1][2] Upon GTP hydrolysis, this collar is believed to undergo a conformational change that constricts and ultimately severs the membrane, releasing the vesicle into the cytoplasm.[1][2][3] This process is essential for numerous cellular events, including clathrin-mediated endocytosis, caveolae internalization, and synaptic vesicle recycling.[4][5][6][7]
The dynamin protein family comprises several members, with dynamin-1 predominantly expressed in neurons, dynamin-2 ubiquitously expressed, and dynamin-3 found in specialized tissues like the testis, brain, and lung.[4][8] While all classical dynamins share a conserved domain structure, their expression patterns and specific interaction partners contribute to their diverse cellular functions.[9]
The Dynamin Superfamily: Beyond Endocytosis
The influence of dynamin-related proteins extends beyond endocytosis to a wide array of cellular processes.[2] Members of this superfamily are involved in mitochondrial fission and fusion (e.g., Drp1, Opa1, Mitofusins), peroxisome division, cytokinesis, and even resistance to viral pathogens.[2][9][10]
Quantitative Insights into Dynamin Function
The activity of dynamin is governed by several key quantitative parameters. Understanding these values is crucial for building accurate models of its function and for the development of targeted therapeutics.
| Parameter | Typical Value(s) | Significance | Reference(s) |
| Basal GTPase Rate | ~0.3 s⁻¹ | The intrinsic rate of GTP hydrolysis by unassembled dynamin is low. | [1] |
| Assembly-Stimulated GTPase Rate | Up to 4.3 s⁻¹ (on lipid templates) | Self-assembly of dynamin into helical polymers dramatically increases its GTPase activity, a key regulatory step. | [1] |
| GTP Affinity (Km) | 10–150 μM | Dynamin exhibits a relatively low affinity for GTP compared to small G proteins like Ras. | [1] |
| Liposome (B1194612) Binding Affinity (Kd) | 1.9 ± 0.3 μM (for 15 mol% PIP₂) | The affinity of dynamin for membranes is highly dependent on the concentration of phosphatidylinositol 4,5-bisphosphate (PIP₂). | [11] |
| Inner Diameter of Self-Assembled Rings | ~25 nm | This dimension corresponds to the neck of endocytic invaginations, highlighting dynamin's structural role. | [4][12] |
Key Experimental Protocols for Studying Dynamin
The following protocols provide a framework for the in vitro and cell-based analysis of dynamin function.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis by dynamin.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[13][14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.[13]
-
GTP Solution: Prepare a working solution of GTP (e.g., 1 mM) in Assay Buffer.[14]
-
Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% Malachite Green hydrochloride in water with 1 part of 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.[13]
-
Quenching Solution: 0.1 M EDTA.[13]
-
-
Reaction Setup:
-
Initiation and Incubation:
-
Termination and Detection:
-
Measurement:
-
Measure the absorbance at 620 nm using a spectrophotometer.[13]
-
Liposome Binding Assay
This assay assesses the interaction of dynamin with lipid membranes, a crucial step for its recruitment and function.
Principle: The binding of dynamin to liposomes of a specific lipid composition is detected by co-sedimentation or co-flotation.
Methodology:
-
Liposome Preparation:
-
Prepare liposomes with the desired lipid composition (e.g., containing phosphatidylserine (B164497) or PIP₂) by extrusion to generate unilamellar vesicles of a defined size.[1]
-
-
Binding Reaction:
-
Incubate purified dynamin with the prepared liposomes in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂) for a specific time at room temperature.
-
-
Separation:
-
Co-sedimentation: Centrifuge the mixture at high speed to pellet the liposomes and any bound protein.
-
Co-flotation: Alternatively, use a sucrose (B13894) density gradient where liposomes (and bound protein) will float to the top, while unbound protein remains at the bottom.[15]
-
-
Analysis:
-
Carefully separate the supernatant (unbound protein) and the pellet (liposome-bound protein) or collect fractions from the density gradient.
-
Analyze the protein content in each fraction by SDS-PAGE and Coomassie staining or Western blotting.
-
In Vitro Membrane Fission Assay
This assay directly visualizes the ability of dynamin to sever membrane tubules.
Principle: Dynamin is incubated with pre-formed lipid nanotubes, and fission is observed by microscopy.
Methodology:
-
Lipid Nanotube Formation:
-
Generate lipid nanotubes from giant unilamellar vesicles (GUVs) by pulling with micropipettes or by using a microfluidic device.
-
-
Reaction:
-
Add purified dynamin and GTP to the chamber containing the lipid nanotubes.
-
-
Visualization:
-
Observe the nanotubes using fluorescence microscopy (if lipids are fluorescently labeled) or phase-contrast microscopy.
-
Fission is detected as the severing of the nanotube into smaller vesicles.
-
Signaling and Regulatory Networks
Dynamin's function is tightly regulated through its interactions with a multitude of proteins. These interactions are often mediated by the C-terminal proline-rich domain (PRD) of dynamin, which binds to SH3 domain-containing proteins.[3][5]
Key interaction partners include:
-
Amphiphysin and Endophilin: These BAR domain-containing proteins are involved in sensing and inducing membrane curvature, helping to recruit dynamin to the necks of clathrin-coated pits.[3]
-
Intersectin: Acts as a scaffold protein, recruiting dynamin and other endocytic machinery to the site of vesicle budding.[3]
-
Actin: There is evidence for a cooperative relationship between dynamin and the actin cytoskeleton in membrane remodeling and vesicle scission.[16][17]
Dynamin in Disease and as a Therapeutic Target
Given its central role in cellular trafficking, it is not surprising that mutations in dynamin genes are associated with human diseases. For instance, mutations in DNM2 have been linked to Charcot-Marie-Tooth disease and centronuclear myopathy.[2] Furthermore, the essential nature of dynamin in endocytosis makes it an attractive target for therapeutic intervention in diseases where cellular uptake is a key factor, such as in certain viral infections and cancers.
Conclusion
Dynamin is a multifaceted molecular machine that plays an indispensable role in a wide range of cellular processes, with its function in membrane fission during endocytosis being the most prominent. A thorough understanding of its mechanism, regulation, and the quantitative aspects of its activity is crucial for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting cellular trafficking pathways. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this fascinating and vital protein.
References
- 1. Mechanics of Dynamin-Mediated Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin - Wikipedia [en.wikipedia.org]
- 3. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dynamin and its role in membrane fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role for Dynamin in Late Endosome Dynamics and Trafficking of the Cation-independent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Biology of the Dynamin-Related Proteins: New Insights into a Diverse, Multi-Talented Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real‐time detection reveals that effectors couple dynamin's GTP‐dependent conformational changes to the membrane | The EMBO Journal [link.springer.com]
- 12. Cellular and structural insight into dynamin function during endocytic vesicle formation: a tale of 50 years of investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cardiolipin targets a dynamin-related protein to the nuclear membrane | eLife [elifesciences.org]
- 16. A Dynamin-Actin Interaction Is Required for Vesicle Scission during Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
Pyrimidyn 7: A Technical Guide to its Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidyn 7 is a potent, cell-permeable small molecule inhibitor of the large GTPase dynamin. It belongs to a class of pyrimidine-based compounds designed to interfere with dynamin-dependent cellular processes, most notably clathrin-mediated endocytosis (CME). This technical guide provides a comprehensive overview of the specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant cellular pathways.
Specificity and Selectivity Data
The inhibitory activity of this compound has been primarily characterized against dynamin isoforms and its effect on endocytosis. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (µM) | Assay Conditions | Reference |
| Dynamin I | 1.1 | Lipid-stimulated GTPase activity assay | [1][2] |
| Dynamin II | 1.8 | Lipid-stimulated GTPase activity assay | [1][2] |
Table 2: Cellular Activity
| Process | IC50 (µM) | Assay | Cell Line(s) | Reference |
| Clathrin-Mediated Endocytosis (Transferrin uptake) | 12.1 ± 2.1 | Flow cytometry-based transferrin uptake assay | Various non-neuronal cell lines | [1] |
| Clathrin-Mediated Endocytosis (EGF uptake) | Not specified | Reversible inhibition observed | Various non-neuronal cell lines | [1] |
Mechanism of Action
This compound exhibits a dual-action mechanism of inhibition against dynamin I. It acts as a competitive inhibitor with respect to both GTP and phospholipids.[1] This dual mechanism targets two critical aspects of dynamin function: its catalytic GTPase activity and its recruitment to the plasma membrane via phospholipid binding.
Caption: Dual inhibitory action of this compound on dynamin.
Signaling Pathway: Clathrin-Mediated Endocytosis
This compound's primary cellular effect is the inhibition of clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor regulation, and synaptic vesicle recycling.
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This biochemical assay quantifies the GTPase activity of dynamin by measuring the amount of inorganic phosphate (B84403) (Pi) released upon GTP hydrolysis.
Workflow:
References
Methodological & Application
Application Notes and Protocols for Pyrimidyn 7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidyn 7 is a potent and reversible inhibitor of dynamin I and dynamin II, crucial GTPases involved in clathrin-mediated endocytosis (CME).[1] By competitively inhibiting the interaction of GTP and phospholipids (B1166683) with dynamin I, this compound effectively blocks the scission of newly formed vesicles from the plasma membrane.[1] This inhibitory action disrupts the cellular uptake of essential molecules such as transferrin and epidermal growth factor (EGF), making this compound a valuable tool for studying endocytic pathways and a potential candidate for therapeutic development in diseases where endocytosis is dysregulated.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory effects on endocytosis and evaluating its cytotoxicity.
Mechanism of Action
This compound targets the GTPase activity of dynamin I and dynamin II. Dynamins are large GTPases that oligomerize at the neck of clathrin-coated pits and, through GTP hydrolysis, facilitate the fission of the vesicle from the plasma membrane. This compound's inhibition of this process leads to an accumulation of clathrin-coated pits at the cell surface and a subsequent reduction in the internalization of cargo that relies on this pathway.
Signaling Pathway of Clathrin-Mediated Endocytosis and this compound Inhibition
Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of this compound on dynamin.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Target | Reference |
| IC50 | 1.1 µM | Dynamin I | [1] |
| IC50 | 1.8 µM | Dynamin II | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (363.58 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal cell seeding density, treatment duration, and this compound concentration should be optimized for each cell line and experiment.
Materials:
-
Adherent cells of choice (e.g., HeLa, MCF-7, COS-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates or flasks
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Important: Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration at 37°C in a humidified incubator with 5% CO2.
Assessment of Endocytosis Inhibition: Transferrin Uptake Assay
This assay measures the uptake of fluorescently labeled transferrin, a marker for clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips or in a multi-well plate
-
This compound
-
Fluorescently labeled Transferrin (e.g., Alexa Fluor™ 488 conjugate)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips or in an appropriate imaging plate and grow to 60-70% confluency.
-
Pre-treat the cells with the desired concentrations of this compound (or vehicle control) in complete medium for a predetermined time (e.g., 30 minutes to 1 hour).
-
Wash the cells twice with ice-cold PBS.
-
Starve the cells in serum-free medium for 30 minutes at 37°C to un-saturate transferrin receptors.
-
Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) and the corresponding concentration of this compound (or vehicle).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto slides using mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
Experimental Workflow for Transferrin Uptake Assay
Caption: Workflow for assessing endocytosis inhibition using a transferrin uptake assay.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the cytotoxic concentration of this compound in the cell line of interest to ensure that the observed effects on endocytosis are not due to a general loss of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a period that is relevant to the endocytosis experiments (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for cytotoxicity.
Troubleshooting
-
Precipitation of this compound in culture medium: If precipitation is observed upon dilution of the DMSO stock in aqueous medium, try to further dilute the stock solution in a smaller volume of medium before adding it to the final culture volume. Gentle warming and mixing can also help. Ensure the final DMSO concentration remains low.
-
High background in fluorescence assays: Ensure thorough washing steps to remove any unbound fluorescent probes. Including a control with no fluorescent probe can help assess the level of autofluorescence.
-
No inhibition of endocytosis observed: The concentration of this compound may be too low for the specific cell line. Perform a dose-response experiment to determine the optimal inhibitory concentration. Also, confirm the activity of the compound by testing it in a cell line known to be sensitive.
-
High cytotoxicity: The concentration of this compound may be too high. Determine the cytotoxic IC50 and use concentrations well below this value for endocytosis inhibition assays. Also, check the final DMSO concentration in the culture medium.
Conclusion
This compound is a valuable pharmacological tool for the acute inhibition of clathrin-mediated endocytosis. The protocols provided here offer a framework for its application in cell culture. For optimal results, it is essential to empirically determine the effective and non-toxic concentration range for each specific cell line and experimental setup. Researchers are encouraged to consult the primary literature for further details on the characterization and use of this compound.
References
Pyrimidyn 7: Application Notes for the Inhibition of Endocytosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyrimidyn 7, a potent inhibitor of dynamin-dependent endocytosis. This document details the mechanism of action, provides quantitative data on its inhibitory concentrations, and offers detailed experimental protocols for its application in cell-based assays.
Introduction
This compound is a small molecule inhibitor that targets the GTPase activity of dynamin I and dynamin II, crucial enzymes in the scission of newly formed vesicles from the plasma membrane during endocytosis.[1] Specifically, it has been shown to be a dual-action inhibitor, competitively targeting both the GTP-binding domain and the phospholipid-binding pleckstrin homology (PH) domain of dynamin.[1][2] This dual inhibition prevents the recruitment of dynamin to the membrane and its subsequent activation, leading to a reversible block of clathrin-mediated endocytosis (CME).[1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative data for easy reference.
| Target/Process | IC50 Value | Assay Type | Reference |
| Dynamin I | 1.1 µM | GTPase activity assay | [1][2] |
| Dynamin II | 1.8 µM | GTPase activity assay | [1] |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 12.1 µM | Cell-based assay | [2] |
Signaling Pathway and Mechanism of Action
This compound's inhibitory effect on clathrin-mediated endocytosis stems from its direct interaction with dynamin. The following diagram illustrates the canonical clathrin-mediated endocytosis pathway and the points of inhibition by this compound.
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common cell-based assays to study the inhibition of endocytosis.
Protocol 1: Inhibition of Transferrin Uptake (Microscopy-Based Assay)
This protocol describes a method to visualize and quantify the inhibition of clathrin-mediated endocytosis using fluorescently labeled transferrin.
Materials:
-
Cells of interest (e.g., HeLa, COS-7, MCF-7) cultured on glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate Buffered Saline (PBS)
-
Acid Wash Buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
Experimental Workflow:
Caption: Workflow for the Transferrin Uptake Inhibition Assay.
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash the cells once with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C. This step increases the expression of transferrin receptors on the cell surface.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Include a vehicle-only control (e.g., DMSO at a final concentration not exceeding 0.5%).
-
Remove the starvation medium and add the medium containing this compound or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Transferrin Uptake:
-
Add fluorescently labeled transferrin to each well to a final concentration of approximately 25 µg/mL.
-
Incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Uptake: To stop the endocytosis process, place the 24-well plate on ice and wash the cells three times with ice-cold PBS.
-
Removal of Surface-Bound Transferrin:
-
Aspirate the PBS and add the ice-cold Acid Wash Buffer to each well.
-
Incubate on ice for 1-2 minutes.
-
Immediately aspirate the acid buffer and wash the cells three times with ice-cold PBS.
-
-
Fixation:
-
Add 4% paraformaldehyde solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional) Incubate with a nuclear stain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell for each condition using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of this compound at the concentrations used in the endocytosis inhibition assays to ensure that the observed effects are not due to a general decrease in cell health.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period (e.g., 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to the same concentrations used in the endocytosis assay.
-
Include a vehicle control (DMSO) and a control with untreated cells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the same duration as the endocytosis assay (e.g., 1-2 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Concluding Remarks
This compound serves as a valuable research tool for the acute and reversible inhibition of clathrin-mediated endocytosis. The provided protocols offer a starting point for investigating its effects in various cellular contexts. It is recommended that researchers optimize inhibitor concentrations and incubation times for their specific cell lines and experimental conditions. Furthermore, performing cytotoxicity assays is essential to validate that the observed inhibition of endocytosis is not a secondary effect of cell death.
References
Pyrimidyn 7: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Pyrimidyn 7, a potent inhibitor of dynamin I/II. This guide includes information on its solubility, preparation of stock solutions, and its mechanism of action in cellular pathways.
This compound is a small molecule inhibitor of dynamin I and dynamin II with IC₅₀ values of 1.1 μM and 1.8 μM, respectively[1][2]. It functions by competitively inhibiting the interaction of GTP and phospholipids (B1166683) with dynamin I[1][2]. This inhibitory action disrupts clathrin-mediated endocytosis (CME), a critical cellular process for the uptake of various molecules, including transferrin and epidermal growth factor (EGF)[1][2].
Physicochemical Properties and Solubility
Understanding the solubility of this compound is crucial for the preparation of accurate and stable stock solutions for in vitro and in vivo experiments. While specific quantitative solubility data for this compound is not extensively published, data from structurally related thienopyrimidine compounds suggest that Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Observations |
| DMSO | ≥ 50 mg/mL | Expected to form a clear, colorless to pale yellow solution. |
| Ethanol | Sparingly soluble | A suspension may form at higher concentrations. |
| Water | Insoluble | Forms a suspension. |
| PBS (pH 7.4) | Insoluble | Forms a suspension. |
Note: The data in this table is representative of thienopyrimidine compounds and should be confirmed experimentally for each specific batch of this compound[3].
Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 363.58 g/mol [2].
-
Mass (mg) = 10 mmol/L * 0.36358 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution[3].
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability[3]. For extended periods, storage at -80°C is recommended.
Important Considerations:
-
DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity[4].
-
Aqueous Solutions: To prepare working solutions in aqueous buffers or cell culture media, perform serial dilutions of the DMSO stock solution. It is recommended to do this in a stepwise manner to prevent precipitation[4].
-
Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to prepare fresh stock solutions regularly and monitor for any signs of degradation or precipitation[5].
Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis
This compound exerts its biological effects by inhibiting the function of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. Specifically, it disrupts clathrin-mediated endocytosis, a key pathway for nutrient uptake, receptor signaling, and pathogen entry.
Below is a diagram illustrating the mechanism of action of this compound in the context of clathrin-mediated endocytosis.
Caption: this compound inhibits dynamin, blocking vesicle scission in clathrin-mediated endocytosis.
Experimental Workflow: Studying Inhibition of Endocytosis
The following workflow outlines a general procedure for investigating the inhibitory effect of this compound on clathrin-mediated endocytosis using a fluorescently labeled ligand (e.g., Transferrin-FITC).
Caption: Workflow for assessing this compound's inhibition of endocytosis.
References
Pyrimidyn 7: Application Notes and Protocols for Determining Optimal Treatment Duration for Dynamin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidyn 7 is a potent, cell-permeable small molecule inhibitor of the large GTPase, dynamin. It exhibits a dual-action mechanism by competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the Pleckstrin Homology (PH) domain of dynamin I and II.[1] This inhibition disrupts the function of dynamin in cellular processes, most notably clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis.[2] this compound's inhibitory effects on CME have been shown to be reversible, making it a valuable tool for the temporal dissection of dynamin-dependent cellular events.[2] These notes provide detailed protocols for determining the optimal treatment duration of this compound for the effective inhibition of dynamin activity.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound against Dynamin GTPase Activity
| Target | IC50 (µM) | Inhibition Type | Reference |
| Dynamin I | 1.1 | Competitive | [3] |
| Dynamin II | 1.8 | Competitive | [3] |
Table 2: Inhibitory Potency of this compound in Cell-Based Assays
| Assay | Cell Line | IC50 (µM) | Effect | Reference |
| Clathrin-Mediated Endocytosis (CME) | COS-7 | 12.1 ± 2.1 | Inhibition of transferrin receptor uptake | [1] |
| Synaptic Vesicle Endocytosis (SVE) | N/A | 9.7 ± 2.5 | Inhibition of synaptic vesicle recycling | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using Transferrin Uptake Assay
This protocol outlines a time-course experiment to determine the minimal incubation time with this compound required for maximal inhibition of clathrin-mediated endocytosis.
Materials:
-
Cell line of interest (e.g., HeLa, COS-7, U2OS) cultured on glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 594)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 3.0)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with warm PBS and then incubate in serum-free medium for 1-2 hours at 37°C.
-
This compound Treatment (Time-Course):
-
Prepare working solutions of this compound in serum-free medium at a final concentration known to inhibit CME (e.g., 20-30 µM). Also, prepare a vehicle control (DMSO).
-
Aspirate the serum-free medium and add the this compound or vehicle-containing medium to the cells.
-
Incubate for various durations (e.g., 15, 30, 45, 60, and 120 minutes) at 37°C.
-
-
Transferrin Uptake:
-
Towards the end of each inhibitor incubation period, add fluorescently-labeled transferrin to each well to a final concentration of 25 µg/mL.
-
Incubate for 10-15 minutes at 37°C to allow for internalization.
-
-
Stop Endocytosis and Remove Surface-Bound Transferrin:
-
To stop the uptake, immediately place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Acid Wash Buffer for 5 minutes on ice to strip surface-bound transferrin.
-
Aspirate the acid buffer and wash the cells three times with ice-cold PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-control cells (set as 100% uptake).
-
Plot the normalized uptake against the treatment duration to determine the shortest time required for maximal inhibition.
-
Protocol 2: Assessing the Reversibility of this compound Inhibition (Washout Experiment)
This protocol is designed to confirm the reversibility of this compound's inhibitory effect and to determine the time required for the resumption of endocytosis after inhibitor removal.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment:
-
Treat the cells with this compound at the determined optimal concentration and duration for maximal inhibition (from Protocol 1). Include a vehicle control.
-
-
Washout:
-
After the incubation, aspirate the inhibitor-containing medium.
-
Wash the cells three times with pre-warmed, serum-free medium to completely remove this compound.
-
-
Recovery:
-
Add fresh, pre-warmed, inhibitor-free, serum-free medium to the cells.
-
Incubate for various recovery periods (e.g., 0, 30, 60, 120, 180 minutes) at 37°C.
-
-
Transferrin Uptake: After each respective recovery time, perform the transferrin uptake assay as described in step 4 of Protocol 1.
-
Stop Endocytosis, Fixation, and Imaging: Follow steps 5-7 from Protocol 1.
-
Analysis: A time-dependent increase in transferrin uptake after the washout indicates the reversibility of this compound's effect. Plot the normalized uptake against the recovery time to determine the kinetics of recovery.
Protocol 3: In Vitro Dynamin GTPase Activity Assay
This biochemical assay directly measures the effect of this compound on the GTP hydrolysis activity of purified dynamin.
Materials:
-
Purified dynamin I or II protein
-
This compound stock solution (in DMSO)
-
GTP solution (e.g., 1 mM)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)
-
Malachite Green Reagent (for colorimetric detection of released phosphate)
-
Phosphate standards for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in Assay Buffer. Prepare a vehicle control (DMSO).
-
Reaction Setup:
-
In a 96-well plate, add Assay Buffer, purified dynamin solution, and the this compound dilutions to respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Start the GTPase reaction by adding the GTP solution to each well.
-
Incubation (Time-Course): Incubate the plate at 37°C. To determine the optimal inhibition time, stop the reaction at various time points (e.g., 5, 10, 20, 30, 60 minutes) by adding the Malachite Green Reagent, which also serves to detect the released phosphate.
-
Measurement: After a brief color development period, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Convert absorbance values to the amount of phosphate released.
-
Calculate the rate of GTP hydrolysis for each condition.
-
Plot the percentage of inhibition against the pre-incubation time with this compound to determine the time required for maximal inhibition of GTPase activity.
-
By following these protocols, researchers can effectively determine the optimal treatment duration for this compound to achieve maximal and reversible inhibition of dynamin-dependent processes, thereby enabling more precise and controlled experiments in the study of cellular trafficking and signaling.
References
Application Notes and Protocols for Studying Receptor Trafficking with Pyrimidyn 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidyn 7 is a potent, cell-permeable small molecule inhibitor of dynamin I and dynamin II, crucial GTPases for clathrin-mediated endocytosis (CME).[1] Its dual-action mechanism, competitively inhibiting both GTP binding and phospholipid interactions, makes it a valuable tool for dissecting the role of dynamin in receptor trafficking and various cellular processes.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound to study the trafficking of receptors, such as the transferrin receptor (TfR) and the epidermal growth factor receptor (EGFR).
Mechanism of Action
This compound targets the GTPase and pleckstrin homology (PH) domains of dynamin.[1] By competitively inhibiting the binding of GTP to the GTPase domain and the interaction of the PH domain with phospholipids (B1166683) in the cell membrane, this compound effectively blocks the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting the internalization of cargo proteins and receptors.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay | Species | IC50 (µM) | Reference |
| Dynamin I | GTPase Activity | Sheep Brain | 1.1 | [1] |
| Dynamin II | GTPase Activity | Recombinant | 1.8 | [1] |
| Clathrin-Mediated Endocytosis | Transferrin Receptor Uptake | U2OS cells | 12.1 ± 2.1 |
Experimental Protocols
Protocol 1: Dynamin GTPase Activity Assay
This protocol is adapted from McGeachie et al., 2013 and measures the effect of this compound on the GTPase activity of dynamin.
Materials:
-
Purified dynamin I
-
This compound
-
GTP
-
Phosphatidylserine (PS) liposomes
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Prepare a reaction mixture containing 20 nM dynamin I in assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at 37°C.
-
Initiate the GTPase reaction by adding GTP to a final concentration of 300 µM and PS liposomes.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)
This protocol measures the effect of this compound on the internalization of transferrin, a marker for CME.
Materials:
-
U2OS cells (or other suitable cell line)
-
This compound
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Serum-free medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
DAPI or Hoechst for nuclear staining
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed U2OS cells in a 96-well plate and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound in serum-free medium for 30 minutes at 37°C.
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate for 10-15 minutes at 37°C to allow for internalization.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the nuclei with DAPI or Hoechst.
-
Quantify the internalized transferrin using a microplate reader or by imaging and analyzing the fluorescence intensity per cell.
-
Calculate the IC50 for the inhibition of transferrin uptake.
References
Application Notes and Protocols for Dissolving Pyrimidyn 7 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidyn 7 is a potent inhibitor of dynamin I and dynamin II, with IC50 values of 1.1 µM and 1.8 µM, respectively.[1] It functions by competitively inhibiting the interaction between GTP and phospholipids (B1166683) with dynamin I.[1] This inhibitory action leads to the reversible blockade of clathrin-mediated endocytosis (CME) of molecules such as transferrin and epidermal growth factor (EGF) in various non-neuronal cell lines.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and subsequent dilution for use in cell-based assays.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.
| Property | Value | Source |
| Catalog Number | HY-122564 | MedChemExpress[1] |
| CAS Number | 1440126-94-2 | MedChemExpress[1] |
| Molecular Formula | C₂₁H₄₁N₅ | MedChemExpress[1] |
| Molecular Weight | 363.58 g/mol | MedChemExpress[1] |
| Target | Dynamin I / Dynamin II | MedChemExpress[1] |
| IC₅₀ | 1.1 µM (Dynamin I), 1.8 µM (Dynamin II) | MedChemExpress[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution to minimize the amount of solvent introduced into the in vitro assay.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 363.58 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.6358 mg of this compound.
-
Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or vial. The use of amber vials is recommended to protect the compound from light.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Mix thoroughly: Gently mix the working solutions by pipetting or gentle vortexing before adding them to the cells or assay plate.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Inhibition
The following diagram illustrates the inhibitory action of this compound on the dynamin-mediated endocytosis pathway.
Caption: Inhibition of dynamin by this compound.
References
Application Notes and Protocols: Pyrimidine Derivatives in Neuroscience Research
Introduction
The pyrimidine (B1678525) scaffold is a foundational structure in medicinal chemistry, recognized for its broad range of biological activities. This is due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] While a specific compound named "Pyrimidyn 7" was not identified in the scientific literature during this review, a significant body of research highlights the diverse applications of various pyrimidine derivatives in neuroscience. These compounds are being actively investigated for the management of a spectrum of neurological and neurodegenerative disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3]
This document provides detailed application notes and protocols for select classes of pyrimidine derivatives that have shown significant promise in preclinical neuroscience research. The applications covered include the modulation of ion channels for the treatment of epilepsy, the inhibition of protein aggregation in neurodegenerative diseases, and the targeting of kinases involved in neuroinflammation.
Application Note 1: Pyrimidine-Based Nav1.2 Inhibitors for Epilepsy
Background: Dysfunction of the voltage-gated sodium channel Nav1.2 has been implicated in various epileptic disorders. Inhibition of this channel presents a promising therapeutic strategy. A novel series of pyrimidine-based compounds has been developed and shown to be potent inhibitors of Nav1.2, demonstrating significant antiepileptic activity in preclinical models.[4]
Quantitative Data Summary
The following table summarizes the in vitro potency and in vivo efficacy of representative pyrimidine-based Nav1.2 inhibitors.[4]
| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Efficacy (ED₅₀, MES test) | Bioavailability (F) | Brain Penetration (B/P) |
| Compound 14 | Nav1.2 | 120 nM | 3.2 mg/kg | 43% (IP) | 3.6 |
| Compound 35 | Nav1.2 | 65 nM | 11.1 mg/kg | Not Reported | Not Reported |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol describes a standard method for evaluating the anticonvulsant efficacy of novel chemical entities in a mouse model of generalized tonic-clonic seizures.
1. Animals:
-
Male ICR mice (or similar strain), weighing 18-25 g.
-
Acclimatize animals for at least 3 days prior to the experiment with free access to food and water.
-
House animals on a 12-hour light/dark cycle.
2. Materials:
-
Pyrimidine test compound (e.g., Compound 14 or 35).
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Electroconvulsive shock device with corneal electrodes.
-
0.9% saline solution.
3. Procedure:
-
Prepare fresh solutions of the test compound in the vehicle on the day of the experiment.
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and several dose groups for the test compound.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
At the time of peak drug effect (predetermined by pharmacokinetic studies, e.g., 30 minutes post-injection), proceed with the electroshock.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Gently place the corneal electrodes on the eyes of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension reflex. The absence of this reflex is defined as protection.
-
Record the number of protected animals in each group.
4. Data Analysis:
-
Calculate the percentage of protected animals at each dose level.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Experimental Workflow Diagram
Application Note 2: Pyrimidine-2,4,6-triones (PYTs) for Amyotrophic Lateral Sclerosis (ALS)
Background: A significant portion of familial ALS cases are linked to mutations in the gene for superoxide (B77818) dismutase 1 (SOD1). These mutations lead to protein misfolding and aggregation, which is toxic to motor neurons. Pyrimidine-2,4,6-trione (PYT) derivatives have been identified as potent inhibitors of mutant SOD1-dependent protein aggregation in cellular models of ALS.[5] These compounds have demonstrated neuroprotective effects and possess favorable drug-like properties, including brain penetration and oral bioavailability, making them a promising scaffold for ALS drug development.[5]
Experimental Protocol: Cell-Based Mutant SOD1 Aggregation Assay
This protocol describes a method to screen for compounds that inhibit the aggregation of mutant SOD1 in a neuronal cell line.
1. Cell Line:
-
PC12 or NSC-34 cells stably transfected with a vector expressing a aggregation-prone mutant of human SOD1 fused to a fluorescent protein (e.g., YFP or GFP), such as G93A-SOD1-YFP.
2. Materials:
-
PYT test compounds dissolved in DMSO.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well clear-bottom black plates.
-
Propidium Iodide (PI) solution for toxicity assessment.
-
High-content imaging system or fluorescence microscope.
3. Procedure:
-
Seed the mutant SOD1-expressing cells into 96-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the PYT test compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle (DMSO) control.
-
Incubate the plate for a period known to be sufficient for aggregate formation (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
(Optional) To assess cytotoxicity, add Propidium Iodide to the wells 30 minutes before imaging.
-
Image the wells using a high-content imaging system. Acquire images in the YFP/GFP channel to visualize SOD1 aggregates and the red channel for PI to identify dead cells.
-
The imaging software should be configured to identify cells and then quantify the number, size, and intensity of fluorescent aggregates within each cell.
4. Data Analysis:
-
For each well, calculate the percentage of cells containing aggregates.
-
Normalize the results to the vehicle-treated control wells.
-
Plot the percentage of aggregate-positive cells against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of aggregate formation).
-
Simultaneously, quantify the percentage of PI-positive cells to ensure the observed reduction in aggregates is not due to cytotoxicity.
Mechanism of Action Diagram
Application Note 3: Pyrimidine Derivatives as Kinase Inhibitors in Neuroinflammation
Background: Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of inflammatory signaling pathways that can lead to apoptosis and necroptosis (a form of programmed necrosis).[1] Pyrimidine derivatives have been developed as potent inhibitors of kinases like RIPK1, offering a therapeutic strategy to dampen neuroinflammatory processes and protect neurons from cell death.[1]
Signaling Pathway Diagram: Kinase-Mediated Neuroinflammation
The following diagram illustrates a simplified signaling cascade where a pyrimidine-based kinase inhibitor can intervene to block pro-inflammatory and cell death pathways in a neuron or glial cell.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Dynamin Activity with Pyrimidyn-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin is a large GTPase essential for the scission of nascent vesicles during clathrin-mediated endocytosis (CME) and other membrane trafficking processes. Its activity is crucial for numerous cellular functions, including nutrient uptake, receptor signaling, and synaptic vesicle recycling. Pyrimidyn-7 is a potent, cell-permeable small molecule inhibitor of dynamin.[1][2] It exhibits a dual-action mechanism, competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the Pleckstrin Homology (PH) domain of dynamin.[3][4] This dual inhibition makes Pyrimidyn-7 a valuable tool for studying the roles of dynamin in cellular processes and for the development of therapeutics targeting dynamin-dependent pathways.
These application notes provide detailed protocols for measuring the inhibitory activity of Pyrimidyn-7 on dynamin's GTPase activity in vitro and on clathrin-mediated endocytosis in cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for Pyrimidyn-7's inhibitory effects on dynamin activity.
Table 1: Inhibitory Potency of Pyrimidyn-7
| Target | IC50 (µM) |
| Dynamin I | 1.1[1][2][5] |
| Dynamin II | 1.8[2][5] |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 12.1[6] |
Table 2: Kinetic Parameters of Pyrimidyn-7 Inhibition on Dynamin I
| Parameter | Value |
| Vmax (Control) | (Value to be extracted from reference diagram) |
| Vmax (with Pyrimidyn-7) | (Value to be extracted from reference diagram) |
| Km (GTP) | (Value to be extracted from reference diagram) |
| Ki (GTP) | (Value to be extracted from reference diagram)[6] |
| Km (Phosphatidylserine) | (Value to be extracted from reference diagram) |
| Ki (Phosphatidylserine) | (Value to be extracted from reference diagram)[3] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of dynamin in clathrin-mediated endocytosis and the points of inhibition by Pyrimidyn-7.
Caption: Dynamin's role in endocytosis and Pyrimidyn-7's dual inhibition points.
Experimental Protocols
In Vitro Dynamin GTPase Activity Assay
This protocol describes how to measure the GTPase activity of purified dynamin in the presence of Pyrimidyn-7 using a malachite green-based colorimetric assay to detect inorganic phosphate (B84403) (Pi) release.
Caption: Workflow for the in vitro dynamin GTPase activity assay.
Materials:
-
Purified dynamin I (e.g., 20 nM final concentration)
-
Pyrimidyn-7 stock solution (e.g., in DMSO)
-
GTP stock solution
-
Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, pH 7.4
-
Phosphatidylserine (PS) liposomes (optional, for stimulated activity)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of Pyrimidyn-7 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Prepare a working solution of GTP in assay buffer.
-
Dilute purified dynamin to the desired concentration in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of assay buffer to each well.
-
Add 5 µL of the Pyrimidyn-7 dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 15 µL of the diluted dynamin I solution to each well for a final concentration of 20 nM.[6]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the GTPase reaction by adding 10 µL of the GTP solution. The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This will also initiate color development.
-
Incubate at room temperature for the recommended time to allow for color stabilization.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in each well.
-
Calculate the percentage of inhibition for each concentration of Pyrimidyn-7 relative to the vehicle control.
-
Plot the percent inhibition against the log of the Pyrimidyn-7 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This protocol describes a fluorescence microscopy-based assay to measure the effect of Pyrimidyn-7 on the endocytosis of fluorescently labeled transferrin.
Caption: Workflow for the transferrin uptake assay.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, COS-7) cultured on glass coverslips
-
Serum-free cell culture medium
-
Pyrimidyn-7 stock solution (in DMSO)
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Acid Wash Buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C to enhance transferrin receptor expression on the cell surface.
-
-
Inhibitor Treatment:
-
Prepare working solutions of Pyrimidyn-7 at various concentrations in serum-free medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the starvation medium and add the inhibitor-containing medium to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Transferrin Uptake:
-
Add fluorescently labeled transferrin to each well to a final concentration of 25 µg/mL.
-
Incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Uptake and Removal of Surface-Bound Transferrin:
-
To stop endocytosis, quickly place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove transferrin bound to the cell surface, wash the cells with ice-cold Acid Wash Buffer for 1-2 minutes on ice.
-
Immediately aspirate the acid buffer and wash the cells three times with ice-cold PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If intracellular staining is required, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of internalized transferrin per cell.
-
Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-control cells.
-
Plot the normalized uptake against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
A similar protocol can be adapted for measuring the uptake of fluorescently labeled Epidermal Growth Factor (EGF).
Conclusion
Pyrimidyn-7 is a powerful and specific tool for investigating the multifaceted roles of dynamin in cellular biology. The protocols outlined in these application notes provide robust methods for quantifying the inhibitory effects of Pyrimidyn-7 on both the enzymatic activity of dynamin and its function in clathrin-mediated endocytosis. These assays are essential for researchers and drug development professionals seeking to understand and modulate dynamin-dependent processes.
References
Troubleshooting & Optimization
Pyrimidyn 7 Cytotoxicity in Cancer Cell Lines: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrimidyn 7 and related pyrazolo[3,4-d]pyrimidine compounds in cancer cell line cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an inhibitor of dynamin I/II, with IC50 values of 1.1 µM and 1.8 µM, respectively.[1] It competitively inhibits the interaction of GTP and phospholipids (B1166683) with dynamin I.[1] This inhibition disrupts clathrin-mediated endocytosis, a cellular process crucial for internalizing molecules from the cell surface.[1] While its primary characterization is as a dynamin inhibitor, it has also been assessed for its cytotoxic effects in cancer cell lines.[2]
Q2: What is the general mechanism of cytotoxicity for pyrazolo[3,4-d]pyrimidine derivatives in cancer cells?
Pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds to which this compound is related, exhibit anticancer activity through various mechanisms. These compounds are often designed as bioisosteres of adenine, allowing them to interact with ATP-binding sites of key cellular enzymes.[3][4] Commonly reported mechanisms include:
-
Inhibition of Cell Proliferation: Many derivatives have been shown to decrease the expression of proliferation markers like Ki67.[5]
-
Induction of Apoptosis: Some compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cells from dividing.[6][8][9]
-
Inhibition of Kinases: Specific derivatives have been shown to inhibit protein kinases crucial for cancer cell growth and survival, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[6][9]
Q3: In which cancer cell lines has the cytotoxicity of this compound or related compounds been evaluated?
This compound has been shown to inhibit the metabolism of THP-1 (human monocytic leukemia) and Jurkat (human T-cell leukemia) cells.[2]
A related pyrazolo[3,4-d]pyrimidine, designated as "compound 7" in one study, has demonstrated cytotoxic activity against the following human cancer cell lines:
-
Caco-2 (colorectal adenocarcinoma)
-
A549 (lung carcinoma)
-
HT1080 (fibrosarcoma)
-
HeLa (cervical cancer)
Other derivatives of pyrazolo[3,4-d]pyrimidine have been tested against a wider range of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma).[9][10][11]
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments with this compound and similar compounds.
Issue 1: High variability between technical replicates in MTT or similar colorimetric assays.
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cell suspension is thoroughly mixed to prevent cell clumping.[12][13]
-
Pipetting Technique: When seeding cells and adding reagents, use a consistent pipetting technique. For aspirating media from adherent cells, do so gently and from the side of the well to avoid disturbing the cell monolayer.[13] Using a multichannel pipette can help reduce variability.[12]
-
Minimize Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter compound concentrations and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[14]
-
Verify Cell Health: Before starting the assay, visually inspect the cells under a microscope to ensure they are healthy and have grown similarly across the replicates.[13]
-
Issue 2: Formazan (B1609692) crystals are not dissolving completely in the MTT assay.
-
Possible Cause: Insufficient volume or inappropriate type of solubilization solvent, or inadequate mixing.
-
Troubleshooting Steps:
-
Sufficient Solvent Volume: Ensure you are using an adequate volume of a suitable solubilizing agent like DMSO or an acidified isopropanol (B130326) solution.[14]
-
Proper Mixing: After adding the solvent, gently agitate the plate on an orbital shaker for at least 15 minutes to aid dissolution.[14] If crystals persist, gentle pipetting can help, but avoid vigorous shaking that could detach adherent cells.
-
Incubation: Allow the plate to incubate at room temperature in the dark for 2-4 hours after adding the solubilization solution to ensure complete dissolution.
-
Issue 3: Unexpectedly low or no cytotoxic effect observed.
-
Possible Cause: Compound instability, incorrect dosage, insufficient incubation time, or cell line resistance.
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure the compound is fully dissolved in the vehicle solvent before diluting in culture medium.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of concentrations. Also, consider conducting a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for the specific cell line.
-
Cell Line Characteristics: Confirm that the chosen cell line is appropriate for the compound's expected mechanism of action. For this compound, which targets dynamin, its effect may be more pronounced in cells highly dependent on clathrin-mediated endocytosis.
-
Issue 4: High background signal in the control wells (no cells).
-
Possible Cause: Contamination of the culture medium or direct reduction of the assay reagent by the test compound.
-
Troubleshooting Steps:
-
Cell-Free Control: Include a control well with the medium, assay reagent, and the highest concentration of this compound (without cells). If a color change occurs, it indicates direct chemical interference with the assay reagent.[14]
-
Use Phenol (B47542) Red-Free Medium: Phenol red in the culture medium can sometimes interfere with colorimetric assays. Consider using a phenol red-free medium during the assay incubation period.[14]
-
Quantitative Data
Table 1: IC50 Values of a Pyrazolo[3,4-d]pyrimidine Derivative ("Compound 7") in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colorectal Adenocarcinoma | 43.75 |
| A549 | Lung Carcinoma | 17.50 |
| HT1080 | Fibrosarcoma | 73.08 |
| HeLa | Cervical Cancer | 68.75 |
Data from a 48-hour treatment period.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for assessing the cytotoxicity of compounds like this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Flow Cytometry Protocol for Ki67 Staining
This protocol is for assessing the effect of this compound on the proliferation of cancer cells by measuring the expression of the nuclear antigen Ki67.
Materials:
-
Treated and control cells
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
FITC-conjugated anti-Ki67 antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells (approximately 1 x 10^6 cells per sample).
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells once with staining buffer. Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Antibody Staining: Add the FITC-conjugated anti-Ki67 antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with staining buffer.
-
Acquisition: Resuspend the cells in 500 µL of staining buffer and analyze them on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of Ki67-positive cells.
Visualizations
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Proposed mechanism of action for this compound, highlighting the inhibition of dynamin and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
troubleshooting Pyrimidyn 7 precipitation in media
Welcome to the technical support center for Pyrimidyn 7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of dynamin I and dynamin II with IC50 values of 1.1 µM and 1.8 µM, respectively.[1] It functions by competitively inhibiting the interaction of GTP and phospholipids (B1166683) with dynamin I.[1] This inhibition blocks clathrin-mediated endocytosis (CME), a critical cellular process for the uptake of extracellular materials.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
High Final Concentration: The concentration of this compound in the media may have exceeded its solubility limit.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved.
-
Solvent Incompatibility: The rapid dilution of a DMSO stock solution in the aqueous media can cause the compound to "crash out" of solution.
-
Temperature: Using cold media or experiencing temperature fluctuations can decrease the solubility of the compound.[2][3]
-
Interaction with Media Components: this compound may interact with proteins or salts in the culture medium, leading to precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is critical to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with 0.1% or lower being ideal.[4] Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[5] Solid this compound should be stored at 2-8°C, protected from light and moisture.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Visual Troubleshooting Workflow
The following workflow diagram outlines the steps to diagnose and resolve this compound precipitation.
Step-by-Step Troubleshooting
-
Evaluate the Stock Solution:
-
Problem: The stock solution itself may be the source of the precipitate.
-
Action: Visually inspect your stock solution for any signs of precipitation. If it is not clear, gently warm it to 37°C and vortex to redissolve the compound. If this fails, prepare a fresh stock solution, ensuring the this compound is completely dissolved in anhydrous DMSO.
-
-
Optimize the Dilution Method:
-
Problem: The method of dilution into the aqueous cell culture medium can cause the compound to precipitate.
-
Action:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C. Adding a cold stock solution to warm media can sometimes cause precipitation.
-
Rapid mixing: Pipette the stock solution directly into the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. Avoid adding the stock solution to the wall of the tube.
-
Serial Dilution: For high final concentrations, consider performing a serial dilution of the stock solution in pre-warmed media.
-
-
-
Assess the Final Concentration:
-
Problem: The final concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Action: If precipitation persists, try reducing the final concentration of this compound in your experiment. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
Data & Protocols
Data Tables
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is for illustrative purposes. Actual solubility may vary.
Table 2: Example Effect of DMSO on Cell Viability (72h Incubation)
| Cell Line | DMSO Conc. (% v/v) | Cell Viability (%) |
| HEK293 | 0.1 | 98 ± 2 |
| 0.5 | 92 ± 4 | |
| 1.0 | 75 ± 6 | |
| HeLa | 0.1 | 99 ± 1 |
| 0.5 | 95 ± 3 | |
| 1.0 | 80 ± 5 |
Note: This data is for illustrative purposes. It is crucial to determine the DMSO tolerance for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Pre-warm your complete cell culture medium (with serum and supplements) to 37°C in a water bath.
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
To achieve the final desired concentration, add the appropriate volume of the stock solution to the pre-warmed medium while gently swirling the tube. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
Vortex the final solution gently for 5-10 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Mechanism of Action: Signaling Pathway
This compound inhibits dynamin, a key protein involved in clathrin-mediated endocytosis. The diagram below illustrates this pathway.
References
optimizing Pyrimidyn 7 working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Pyrimidyn 7 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the intracellular signaling protein, Tyr-kinase p130. By binding to the ATP-binding pocket of the p130 kinase domain, this compound blocks its downstream signaling cascade, which is crucial for cell proliferation and survival in various cancer cell lines.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental conditions. We recommend starting with a concentration range of 1 µM to 50 µM. For initial experiments, a dose-response curve should be generated to determine the IC50 value for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound light-sensitive?
A4: Yes, this compound is light-sensitive. Both the lyophilized powder and solutions should be protected from light by storing them in amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on cells | Working concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Compound has degraded. | Ensure that this compound stock solutions have been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment. | |
| Cell line is resistant to this compound. | Research the expression levels of Tyr-kinase p130 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High background cytotoxicity in control wells | DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound concentration. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay on untreated cells to confirm their health. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Inaccurate dilutions of this compound. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes for accurate liquid handling. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the Tyr-kinase p130 signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
off-target effects of Pyrimidyn 7 in cellular assays
Welcome to the Technical Support Center for Pyrimidyn 7. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of dynamin I and dynamin II.[1][2] It exhibits a dual-action mechanism by competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the PH domain of dynamin.[3][4] This dual inhibition prevents the recruitment of dynamin to the plasma membrane and blocks its GTPase activity, which is essential for the scission of nascent vesicles during clathrin-mediated endocytosis (CME).[3][5][6]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound are reported as:
-
Clathrin-Mediated Endocytosis (CME) of transferrin: 12.1 ± 2.1 µM in COS-7 cells.[7]
-
Synaptic Vesicle Endocytosis (SVE): 9.7 ± 2.5 µM.[7]
Q3: Are there known off-target effects for this compound?
Yes, off-target effects for this compound have been identified through CEREP ExpresS profiling. These off-target interactions were observed at various receptors, including:
-
Cholecystokinin receptors
-
Dopamine (B1211576) D2 receptor
-
Histamine H1 and H2 receptors
-
Melanocortin receptor
-
Melatonin receptors
-
Muscarinic M1 and M3 receptors
-
Neurokinin receptors
-
Opioid KOP receptor
-
Serotonin and dopamine receptors[3]
Quantitative binding affinity (Ki) or IC50 values for these specific off-target interactions are not publicly available. Researchers should be aware of these potential off-target activities and consider appropriate control experiments.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
It is recommended to perform a cell viability assay to determine the cytotoxic concentration range of this compound for your specific cell line. A common method is the MTT assay.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent inhibition of clathrin-mediated endocytosis (CME).
| Possible Cause | Troubleshooting Step |
| Compound Instability: this compound, like many small molecules, may have limited stability in solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration: Errors in dilution calculations can lead to inconsistent results. | Verify all calculations and ensure accurate pipetting. Perform a dose-response experiment to confirm the expected IC50 in your assay. |
| Cellular Health and Confluency: The efficiency of endocytosis can be affected by the health and density of the cells. | Ensure cells are healthy, within a consistent passage number, and seeded at an optimal density. Avoid using cells that are overly confluent or stressed. |
| Assay Variability: Differences in incubation times, temperatures, or reagent concentrations can lead to variability. | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include positive and negative controls in every experiment. |
Problem 2: Observing cellular effects that are inconsistent with dynamin inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: As noted in the FAQs, this compound has known off-target activities that could contribute to the observed phenotype. | Consider the known off-target profile of this compound. If possible, use an alternative dynamin inhibitor with a different off-target profile to confirm that the observed effect is due to dynamin inhibition. Also, consider using molecular techniques like siRNA-mediated knockdown of dynamin as an orthogonal approach. |
| Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, leading to secondary effects not directly related to dynamin inhibition. | Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (see protocol below). Use this compound at concentrations well below the cytotoxic threshold for your experiments. |
| Effects on the Cytoskeleton: Some dynamin inhibitors have been shown to have effects on the actin cytoskeleton. | Examine the actin cytoskeleton using phalloidin (B8060827) staining to determine if this compound is causing unexpected morphological changes. |
Quantitative Data Summary
| Target/Process | IC50 Value | Cell Line/System |
| Dynamin I | 1.1 µM | In vitro GTPase assay |
| Dynamin II | 1.8 µM | In vitro GTPase assay |
| Clathrin-Mediated Endocytosis (Transferrin) | 12.1 ± 2.1 µM | COS-7 cells |
| Synaptic Vesicle Endocytosis | 9.7 ± 2.5 µM | Synaptosomes |
Experimental Protocols
Protocol 1: Dynamin GTPase Activity Assay (Colorimetric)
This protocol is adapted from established methods for measuring dynamin's GTPase activity by detecting the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified dynamin protein
-
This compound
-
GTP solution
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Malachite Green Reagent
-
Quenching Solution (0.1 M EDTA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in Reaction Buffer.
-
In a 96-well plate, add the this compound dilutions and a vehicle control.
-
Add purified dynamin to each well to a final concentration of approximately 100 nM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 100 µM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the Quenching Solution.
-
Add the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Transferrin Uptake Assay (Microscopy-Based)
This assay measures the effect of this compound on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips (e.g., HeLa, COS-7)
-
Serum-free cell culture medium
-
This compound
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 3.0)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free medium and incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Prepare working solutions of this compound at various concentrations in serum-free medium. Include a vehicle-only control.
-
Treat the cells with the this compound solutions and incubate for 30 minutes at 37°C.
-
Add fluorescently-conjugated transferrin (e.g., 25 µg/mL) to each well and incubate for 10-15 minutes at 37°C to allow for internalization.
-
To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells with ice-cold Acid Wash Buffer for 1 minute, followed by three washes with ice-cold PBS.
-
Fix the cells with 4% Paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope and quantify the mean fluorescence intensity of internalized transferrin per cell.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of this compound action on dynamin-mediated vesicle scission.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Pyrimidyn 7 stability issues in long-term experiments
Pyrimidyn 7 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in long-term experiments. Below you will find frequently asked questions and troubleshooting guides to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, solid this compound should be stored at -20°C, protected from light. DMSO stock solutions (≤10 mM) should be aliquoted into light-protecting tubes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is highly photosensitive. Exposure to ambient light can lead to significant degradation within a few hours. All experiments should be conducted with minimal light exposure, and solutions should be stored in amber or foil-wrapped tubes.
Q3: What is the recommended procedure for preparing stock solutions?
A3: We recommend preparing a 10 mM stock solution in anhydrous DMSO. Briefly warm the vial to room temperature before opening. Use sonication for 5-10 minutes to ensure the compound is fully dissolved. See Protocol 1 for detailed steps.
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
A4: We advise against more than two freeze-thaw cycles. For best results, prepare small-volume aliquots from a freshly made stock solution to avoid cycling altogether. Data shows a notable decrease in purity after the third cycle (see Table 1).
Q5: What is the stability of this compound in aqueous cell culture media?
A5: The stability of this compound is significantly reduced in aqueous solutions, particularly at physiological pH and temperature (37°C). The half-life in typical cell culture media (pH 7.4) at 37°C is approximately 18 hours. For experiments lasting longer than 24 hours, fresh media containing this compound should be added daily.
Troubleshooting Guides
Problem: I am observing inconsistent IC50 values or a loss of compound activity in my assays.
This is a common issue often linked to compound degradation. Follow this guide to troubleshoot the problem.
Step 1: Verify Stock Solution Integrity
-
Action: Assess the purity of your current this compound stock solution using High-Performance Liquid Chromatography (HPLC).
-
Rationale: The most common cause of activity loss is degraded compound stock.
-
Recommendation: Follow the HPLC analysis method outlined in Protocol 2 . If the purity is below 95%, discard the stock and prepare a fresh solution from solid powder.
Step 2: Review Handling and Storage Procedures
-
Action: Confirm that your storage and handling procedures align with our recommendations (see FAQs).
-
Rationale: Improper storage (e.g., -20°C instead of -80°C), light exposure, or excessive freeze-thaw cycles can rapidly degrade the compound.
-
Recommendation: Always aliquot new stock solutions into single-use volumes and store them at -80°C in light-protected tubes.
Step 3: Assess Stability in Assay-Specific Conditions
-
Action: If your experiment runs for more than 12 hours, check the stability of this compound under your specific assay conditions (buffer, pH, temperature).
-
Rationale: this compound degrades in aqueous buffers. The rate of degradation is dependent on pH and temperature (see Table 2).
-
Recommendation: For long-term cell-based assays, consider replenishing the compound every 18-24 hours.
Below is a logical workflow to diagnose inconsistent results.
Data Summary
Table 1: Stability of 10 mM this compound DMSO Stock After Freeze-Thaw Cycles
Purity assessed by HPLC after cycles of freezing at -80°C and thawing at room temperature.
| Number of Freeze-Thaw Cycles | Average Purity (%) | Standard Deviation |
| 0 (Freshly Prepared) | 99.8 | ± 0.1 |
| 1 | 99.7 | ± 0.2 |
| 2 | 99.1 | ± 0.3 |
| 3 | 94.5 | ± 0.8 |
| 5 | 88.2 | ± 1.1 |
Table 2: Half-Life of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer System | pH | Half-Life (T½) in Hours |
| Citrate | 5.0 | ~48 |
| PBS | 7.4 | ~18 |
| Tris | 8.5 | ~9 |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Allow the vial of solid this compound (MW = 452.5 g/mol ) to equilibrate to room temperature for 15 minutes before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., add 221 µL of DMSO to 1 mg of solid).
-
Vortex briefly and then place the vial in a sonicator bath for 10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Dispense into single-use, light-protecting (amber) aliquots.
-
Store aliquots at -80°C until use.
Protocol 2: HPLC Method for Assessing this compound Purity
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Expected Retention Time: ~6.2 minutes for intact this compound.
Visualized Pathways and Workflows
This compound is a potent and selective inhibitor of Kinase-X, a key component of the MAPK/ERK signaling cascade, which is often dysregulated in cancer.
The following workflow outlines the recommended process for conducting a time-course stability study of this compound in a specific experimental buffer.
interpreting unexpected results with Pyrimidyn 7 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving Pyrimidyn 7, a potent inhibitor of dynamin I/II.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of dynamin I and dynamin II with IC50 values of 1.1 µM and 1.8 µM, respectively.[1][2] It functions by competitively inhibiting the binding of GTP and phospholipids (B1166683) to dynamin I.[1][2] This inhibition ultimately leads to a reversible blockade of clathrin-mediated endocytosis (CME), affecting the cellular uptake of molecules such as transferrin and epidermal growth factor (EGF).[1]
Q2: What are the expected cellular effects of this compound treatment?
Based on its mechanism, the primary expected effect of this compound is the inhibition of clathrin-mediated endocytosis. This can be observed by a decrease in the uptake of CME-dependent cargo, such as transferrin or EGF. Consequently, downstream signaling pathways that rely on the endocytosis of receptor tyrosine kinases may also be affected.
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported IC50 values are 1.1 µM for dynamin I and 1.8 µM for dynamin II.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting point for many non-neuronal cell lines could be in the range of 1-10 µM.
Q4: Is this compound specific to dynamin I and II?
This compound is characterized as a dynamin I/II inhibitor.[1][2] However, like many small molecule inhibitors, off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: No observable inhibition of endocytosis.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure that the final concentration in your assay is sufficient to inhibit dynamin activity.
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting: Increase the incubation time with this compound before assessing endocytosis. The optimal time can vary between cell types. A time-course experiment (e.g., 30 min, 1 hour, 2 hours) is recommended.
Possible Cause 3: Cell type resistance.
-
Troubleshooting: Some cell lines may have lower sensitivity to this compound. Consider using a positive control for endocytosis inhibition (e.g., another known dynamin inhibitor) to confirm that the endocytic machinery in your cells is druggable.
Possible Cause 4: Compound instability.
-
Troubleshooting: Ensure proper storage of this compound as recommended by the supplier. Prepare fresh working solutions from a frozen stock for each experiment.
Issue 2: Unexpected cellular toxicity or cell death.
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting: Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity at different concentrations.
Possible Cause 2: Prolonged inhibition of essential cellular processes.
-
Troubleshooting: Dynamin is involved in various cellular processes beyond endocytosis. Long-term treatment may disrupt essential functions. Reduce the duration of the treatment to the minimum time required to observe the desired effect.
Issue 3: Unexpected changes in signaling pathways unrelated to endocytosis.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting: While not its primary target, some dynamin inhibitors have been reported to have off-target effects on kinases. If you observe unexpected phosphorylation changes, consider using a more specific dynamin inhibitor or a genetic approach (e.g., siRNA) to confirm that the effect is dynamin-dependent.
Possible Cause 2: Indirect effects of endocytosis inhibition.
-
Troubleshooting: The inhibition of endocytosis can have broad downstream consequences on cellular signaling. Carefully map the signaling pathway of interest and consider how blocking receptor internalization might alter signal transduction over time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Dynamin I / Dynamin II | [1][2] |
| IC50 (Dynamin I) | 1.1 µM | [1][2] |
| IC50 (Dynamin II) | 1.8 µM | [1][2] |
| Mechanism | Competitive inhibitor of GTP and phospholipid interaction with dynamin I | [1] |
| Effect | Reversible inhibition of clathrin-mediated endocytosis | [1] |
Experimental Protocols
Protocol 1: Assessment of Clathrin-Mediated Endocytosis using Transferrin Uptake
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with serum-free media and incubate in serum-free media for 2-4 hours to upregulate transferrin receptor expression.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) for the determined optimal incubation time (e.g., 30-60 minutes) at 37°C.
-
Transferrin Incubation: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
Acid Wash: To remove non-internalized, cell-surface-bound transferrin, wash the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) for 1 minute on ice.
-
Fixation and Staining: Wash the cells with ice-cold PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the internalized transferrin using fluorescence microscopy.
-
Quantification: Quantify the fluorescence intensity of internalized transferrin per cell using image analysis software. Compare the fluorescence in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
References
Technical Support Center: Pyrimidyn 7 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Pyrimidyn 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of dynamin I and dynamin II, with IC50 values of 1.1 µM and 1.8 µM, respectively.[1] It functions by competitively inhibiting the interaction of GTP and phospholipids (B1166683) with dynamin I. This inhibition effectively blocks clathrin-mediated endocytosis (CME), a critical cellular process for the uptake of substances like transferrin and epidermal growth factor (EGF).[1]
Q2: What are the common applications of this compound in research?
Given its role as a dynamin inhibitor, this compound is primarily used in cell biology and drug discovery to:
-
Study the mechanisms of clathrin-mediated endocytosis.
-
Investigate the cellular trafficking of molecules that rely on CME.
-
Explore the therapeutic potential of inhibiting dynamin in diseases such as cancer and certain neurological disorders.
Q3: I am observing high variability in my cell viability assays after treatment with this compound. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Density: Ensure that the same number of cells are seeded for every experiment, as cell density can significantly impact the results of viability assays.[2]
-
Compound Stability: this compound, like many small molecules, may have limited stability in solution. It is crucial to prepare fresh dilutions for each experiment to ensure consistent potency.[2]
-
Assay Choice: The type of cell viability assay used can influence the outcome. It is recommended to confirm findings using a secondary assay that relies on a different mechanism. For instance, if you are using an MTT assay (metabolic activity), you could validate the results with a trypan blue exclusion assay (membrane integrity).[2]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle-only control to differentiate between compound-induced and solvent-induced cytotoxicity.[2]
Q4: My results suggest that this compound is causing unexpected levels of cell death. Is this a known effect?
Yes, this is a potential and often intended outcome. The pyrimidine (B1678525) scaffold is a core component of many compounds designed for their antiproliferative and cytotoxic effects, particularly in cancer research.[2] These compounds can interfere with essential cellular processes, leading to apoptosis (programmed cell death) or cell cycle arrest.[2] While your primary research interest may not be cytotoxicity, this "off-target" effect is consistent with the pharmacological profile of this class of compounds.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Endocytosis
Symptoms:
-
High variability in the uptake of endocytic markers (e.g., fluorescently labeled transferrin).
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Prepare fresh stock solutions and working dilutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Suboptimal Incubation Time | Optimize the pre-incubation time with this compound before adding the endocytic marker. A time-course experiment can help determine the optimal duration for maximal inhibition. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using analytical methods. |
| Cell Health and Confluency | Ensure cells are healthy and within a consistent confluency range (typically 70-80%) for all experiments. Over-confluent or stressed cells may exhibit altered endocytic activity. |
| Presence of Serum Components | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line. |
Issue 2: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or culture medium after adding this compound.
-
Inconsistent results that may be attributed to an inaccurate concentration of the soluble compound.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of pyrimidine-based compounds.[3] |
| Low Temperature of Medium | Adding a concentrated DMSO stock to cold cell culture medium can cause the compound to precipitate. Warm the medium to 37°C before adding the compound. |
| High Final Concentration of Solvent | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity. |
| Incomplete Dissolution | After adding the solvent to the solid compound, vortex the solution vigorously. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.[3] |
Data Presentation
Table 1: Inhibitory Concentration of this compound
| Target | IC50 |
| Dynamin I | 1.1 µM |
| Dynamin II | 1.8 µM |
| Data from MedchemExpress[1] |
Table 2: Solubility of a Representative Pyrimidine Compound
| Solvent | Solubility (at 25°C) | Observations |
| DMSO | ≥ 50 mg/mL (≥ 277 mM) | Clear, colorless to pale yellow solution |
| Ethanol | Sparingly soluble | Suspension forms at higher concentrations |
| Water | Insoluble | Forms a suspension |
| PBS (pH 7.4) | Insoluble | Forms a suspension |
| Note: This data is for a structurally related compound and should be confirmed experimentally for this compound.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the specific this compound compound is required for this calculation.
-
Weigh Compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]
Protocol 2: Clathrin-Mediated Endocytosis Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the endocytosis of fluorescently labeled transferrin.
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well plate or plates with coverslips for imaging)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-FITC)
-
Wash buffer (e.g., cold PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for imaging)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to attach overnight.
-
Serum Starvation: On the day of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for a specified time (e.g., 1-2 hours) to increase the expression of transferrin receptors.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle-only control. Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells with this compound for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
Endocytosis Induction: Add the fluorescently labeled transferrin to each well at a final concentration appropriate for your cell type and allow endocytosis to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop Endocytosis: To stop the uptake, place the plate on ice and wash the cells multiple times with ice-cold PBS to remove non-internalized transferrin.
-
Quantification/Imaging:
-
For Plate Reader: Lyse the cells and measure the fluorescence intensity.
-
For Microscopy: Fix the cells, mount the coverslips, and visualize the internalized transferrin using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of transferrin uptake relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Caption: General experimental workflow for studies involving this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
dealing with poor cell viability after Pyrimidyn 7 exposure
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering poor cell viability after experimental exposure to Pyrimidyn 7. The following resources are designed to help identify the root cause of cytotoxicity and provide actionable solutions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of dynamin I and dynamin II.[1] Its primary mechanism of action is the competitive inhibition of the interaction between GTP and phospholipids (B1166683) with dynamin I.[1] This action effectively blocks clathrin-mediated endocytosis (CME), a critical cellular process for the uptake of nutrients, growth factors, and other molecules.[1][2]
Q2: Is a certain level of cytotoxicity expected with this compound?
Yes, a decrease in cell viability can be an expected outcome of this compound treatment. Dynamin is essential for cell survival and proliferation, and its inhibition can disrupt critical cellular functions, leading to cell death.[3][4] The extent of cytotoxicity will depend on the cell type, its proliferation rate, and its dependence on clathrin-mediated endocytosis.
Q3: What are the potential causes of excessive or unexpected poor cell viability?
Unexpectedly high levels of cell death could be due to several factors, including:
-
On-target effects: The cell line may be highly sensitive to the disruption of dynamin function.
-
Off-target effects: this compound may be interacting with other cellular targets besides dynamin, leading to toxicity.[1][5][6]
-
Incorrect dosage: The concentration of this compound used may be too high.
-
Experimental conditions: Factors such as solvent toxicity, prolonged exposure, or unhealthy cell cultures can contribute to poor viability.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues of poor cell viability in your experiments involving this compound.
Problem: Significant cell death observed at all tested concentrations.
Potential Cause 1: High On-Target Cytotoxicity Your cell line may be particularly dependent on dynamin-mediated processes for survival.
Solution:
-
Perform a dose-response experiment: Use a wider range of this compound concentrations, including very low doses, to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Shorten the exposure time: Reduce the incubation time with this compound to see if the cytotoxic effects are time-dependent.
-
Use a different cell line: If possible, test this compound on a cell line known to be less sensitive to dynamin inhibition for comparison.
Potential Cause 2: Off-Target Effects this compound might be inhibiting other essential cellular proteins.
Solution:
-
Use a structurally different dynamin inhibitor: Compare the effects of this compound with another dynamin inhibitor that has a different chemical structure.[7] If both compounds produce similar levels of cytotoxicity, the effect is more likely to be on-target.
-
Perform a rescue experiment: If you can identify a potential off-target, overexpressing that protein might "rescue" the cells from the toxic effects of this compound.[1]
Potential Cause 3: Suboptimal Experimental Conditions
Solution:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used in your experiment.
-
Cell Culture Health: Confirm that your cells are healthy, within a low passage number, and free from contamination before starting the experiment.
Problem: Inconsistent results between experiments.
Potential Cause 1: Variability in Experimental Protocol
Solution:
-
Standardize Procedures: Ensure all experimental parameters, such as cell seeding density, treatment duration, and assay conditions, are consistent across all experiments.[8]
-
Reagent Quality: Use fresh dilutions of this compound for each experiment, as the compound's stability in media over time may vary.
Potential Cause 2: Cell Line Instability
Solution:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not genetically drifted over time.
-
Consistent Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.
Data Presentation: IC50 Values of Pyrimidine Derivatives
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the following table provides examples of IC50 values for other pyrimidine-based compounds in various cancer cell lines. This data is for reference only and highlights the variability in sensitivity across different cell types. It is crucial to determine the IC50 of this compound empirically in your specific cell line of interest.
| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivative | Caco-2 | Colorectal Adenocarcinoma | 43.75 |
| Pyrazolo[3,4-d]pyrimidine Derivative | A549 | Lung Carcinoma | 17.50 |
| Pyrazolo[3,4-d]pyrimidine Derivative | HT1080 | Fibrosarcoma | 73.08 |
| Pyrazolo[3,4-d]pyrimidine Derivative | HeLa | Cervical Cancer | 68.75 |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 | Breast Cancer | 6.22 |
| Pyrido[2,3-d]pyrimidine Derivative | HepG2 | Hepatocellular Carcinoma | 19.58 |
Data is compiled from various sources for illustrative purposes.[9][10]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.[11]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals in viable cells.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects
This workflow helps determine if the observed cytotoxicity is a direct result of dynamin inhibition.
Materials:
-
Your cell line of interest
-
This compound
-
A structurally unrelated dynamin inhibitor (e.g., MiTMAB or Dyngo-4a)[7]
-
siRNA targeting dynamin (and appropriate controls)
-
Transfection reagent
Procedure:
-
Comparative Inhibitor Study:
-
Perform parallel cell viability assays with this compound and a structurally different dynamin inhibitor.[7]
-
If both inhibitors cause a similar phenotype, it is more likely an on-target effect.
-
-
Genetic Knockdown:
-
Use siRNA to specifically knock down the expression of dynamin in your cells.
-
After confirming knockdown, treat the cells with this compound and assess cell viability.
-
If the knockdown of dynamin phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Inhibition of Dynamin by this compound blocks vesicle scission.
Caption: Akt/GSK3β signaling can regulate Dynamin 1 activity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 3. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Crosstalk between Akt/GSK3β signaling and dynamin-1 regulates clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrimidyn 7 Interference in Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Pyrimidyn 7 in their experiments and encountering potential interference with fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate these issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of dynamin I and dynamin II, with IC50 values of 1.1 µM and 1.8 µM, respectively. It functions as a dual-action inhibitor by competitively blocking the binding of both GTP and phospholipids (B1166683) to dynamin. This interference with dynamin's function disrupts clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis.
Q2: Why might this compound interfere with my fluorescence assay?
Like other molecules containing a pyrimidine (B1678525) ring, this compound has the potential to interfere with fluorescence assays through two primary mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): The pyrimidine core contains a π-conjugated system that can absorb light and subsequently emit it at a longer wavelength. If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to artificially high background signals.
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal. This phenomenon is known as the inner filter effect.
Q3: Can this compound cause non-specific effects through aggregation?
Troubleshooting Guides
Issue 1: High Background Fluorescence
Possible Cause: this compound is autofluorescent at your assay's wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing this compound at the desired concentration in your assay buffer, without any of your fluorescent probes or biological reagents. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal in this control indicates autofluorescence.
-
Characterize the Spectral Properties of this compound: If you have access to a spectrofluorometer, run a full excitation and emission scan of this compound in your assay buffer to determine its spectral profile. This will help you identify wavelength ranges where its fluorescence is minimal.
-
Optimize Assay Wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to a region where this compound's fluorescence is minimized.
-
Select a Different Fluorophore: If wavelength optimization is not feasible, consider using a fluorescent probe with excitation and emission spectra that do not overlap with this compound's fluorescence profile. Red-shifted fluorophores are often less susceptible to interference from small molecules.
Issue 2: Reduced Fluorescence Signal (Quenching)
Possible Cause: this compound is absorbing the excitation or emitted light from your fluorophore.
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound in your assay buffer. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, quenching is likely occurring.
-
Perform a "Post-Reaction" Spiking Control: In a completed assay well (where the fluorescent signal has been generated), add this compound and measure the signal. A decrease in fluorescence intensity compared to a vehicle control suggests quenching.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize the inner filter effect.
-
Use a Different Fluorophore: As with autofluorescence, switching to a fluorophore with a spectral profile that does not overlap with the absorbance of this compound can mitigate quenching.
Issue 3: Inconsistent or Steep Dose-Response Curves
Possible Cause: this compound is forming aggregates in the assay.
Troubleshooting Steps:
-
Include a Detergent Control: Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation may be the cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of aggregates by this compound at various concentrations in your assay buffer.
-
Vary Enzyme/Protein Concentration: Aggregation-based inhibition is often sensitive to the concentration of the biological target. Varying the enzyme or protein concentration in your assay may alter the observed IC50 if aggregation is occurring.
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Issue | Possible Cause | Key Troubleshooting Steps |
| High Background Fluorescence | Autofluorescence | Run compound-only controls, Characterize spectral properties, Optimize wavelengths, Change fluorophore |
| Reduced Fluorescence Signal | Quenching | Measure absorbance spectrum, Perform post-reaction spiking, Reduce compound concentration, Change fluorophore |
| Inconsistent Results | Aggregation | Include detergent control, Perform Dynamic Light Scattering (DLS), Vary enzyme/protein concentration |
Experimental Protocols
Protocol 1: Characterizing the Intrinsic Fluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound in the assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Spectrofluorometer
Method:
-
Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Include wells with assay buffer only as a blank control.
-
Transfer the solutions to the microplate.
-
Excitation Scan: Set the emission wavelength to a value slightly longer than the expected excitation maximum (if unknown, start with a broad range). Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity. The peak of this scan is the excitation maximum.
-
Emission Scan: Set the excitation wavelength to the maximum determined in the previous step. Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity. The peak of this scan is the emission maximum.
-
Subtract the fluorescence spectrum of the blank from the spectra of the this compound solutions.
Protocol 2: Assessing Compound Aggregation using a Detergent Control
Objective: To determine if the observed activity of this compound is due to aggregation.
Materials:
-
This compound
-
Assay components (enzyme, substrate, fluorophore, etc.)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100) stock solution
-
Microplate reader
Method:
-
Prepare two sets of your standard assay.
-
In the first set, use your standard assay buffer.
-
In the second set, add a final concentration of 0.01% non-ionic detergent to the assay buffer.
-
Perform your standard assay protocol, including a dose-response of this compound, in both buffer conditions.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent is indicative of aggregation-based activity.
Mandatory Visualizations
Technical Support Center: Improving the Efficacy of Pyrimidyn 7 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Pyrimidyn 7 in primary cell experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of dynamin I and dynamin II, with IC50 values of 1.1 μM and 1.8 μM, respectively[1]. It competitively inhibits the binding of GTP and phospholipids (B1166683) to dynamin I[1][2]. By inhibiting dynamin, this compound effectively blocks clathrin-mediated endocytosis (CME), a key cellular process for the uptake of nutrients, growth factors, and other molecules[1].
2. I am not observing the expected inhibitory effect of this compound on endocytosis in my primary cells. What are the possible reasons?
Several factors could contribute to a lack of efficacy in primary cells:
-
Suboptimal Concentration: The optimal concentration of this compound can vary significantly between different primary cell types. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells[3].
-
Compound Instability or Degradation: Small molecules can be unstable in cell culture media. It is recommended to prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health and Density: Primary cells are more sensitive to culture conditions than cell lines. Ensure your cells are healthy, within a low passage number, and at an optimal density during the experiment. Over-confluent or unhealthy cells may respond differently to treatment.
-
Presence of Serum: Components in serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cells.
3. I am observing significant cytotoxicity in my primary cells upon treatment with this compound. How can I mitigate this?
-
Determine the Maximum Non-Toxic Concentration: It is essential to perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the concentration range that is well-tolerated by your primary cells[4][5].
-
Optimize Incubation Time: Shortening the incubation time with this compound may reduce cytotoxicity while still achieving the desired inhibitory effect. A time-course experiment is recommended.
-
Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%[6]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Purity of the Compound: Ensure you are using a high-purity batch of this compound, as impurities can contribute to cytotoxicity.
4. My results with this compound are inconsistent across experiments. What are the likely causes?
-
Incomplete Dissolution: Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Precipitation of the compound will lead to a lower effective concentration[7].
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can lead to variable responses. Maintain consistent cell culture practices.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration.
-
Edge Effects in Multi-Well Plates: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
5. Are there any known off-target effects of this compound or other dynamin inhibitors?
While this compound is designed to target dynamin, like many small molecule inhibitors, it may have off-target effects. Some dynamin inhibitors have been reported to affect the actin cytoskeleton[8]. If you observe unexpected changes in cell morphology or motility, it is crucial to investigate potential off-target effects. This can be done by:
-
Using a structurally different dynamin inhibitor: If a different dynamin inhibitor produces the same phenotype, it is more likely to be an on-target effect[8].
-
Performing target knockdown experiments: Using siRNA or shRNA to reduce dynamin expression can help confirm if the observed phenotype is due to dynamin inhibition[9].
-
Consulting the literature: Reviewing studies on other dynamin inhibitors can provide insights into potential off-target effects[8].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that optimal concentrations for primary cells must be determined empirically.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Reference |
| Dynamin I | 1.1 | [1] |
| Dynamin II | 1.8 | [1] |
Table 2: Illustrative Dose-Response Range for this compound in Primary Cells
Disclaimer: The following values are for illustrative purposes only and should be optimized for your specific primary cell type and experimental conditions.
| Primary Cell Type | Suggested Starting Concentration Range (μM) | Suggested Incubation Time (hours) |
| Primary Neurons | 0.5 - 20 | 1 - 24 |
| Primary Endothelial Cells | 1 - 25 | 2 - 48 |
| Primary Immune Cells | 1 - 30 | 4 - 72 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the maximum concentration of this compound that does not induce significant cytotoxicity in your primary cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 μM to 100 μM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the maximum non-toxic concentration.
Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay
This protocol measures the internalization of fluorescently-labeled transferrin to assess the inhibitory effect of this compound on CME.
Materials:
-
Primary cells grown on glass coverslips
-
This compound
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Serum-free culture medium
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Serum Starvation: Wash the cells gently with pre-warmed serum-free medium and incubate for 30-60 minutes at 37°C to clear surface-bound transferrin[4][10].
-
Inhibitor Treatment: Treat the cells with the desired, non-toxic concentrations of this compound (determined from Protocol 1) and a vehicle control in serum-free medium for a chosen time (e.g., 30 minutes)[4].
-
Transferrin Pulse: Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the medium and incubate for a short period (e.g., 2-10 minutes) at 37°C[4][10]. This time should be optimized to be within the linear range of uptake.
-
Stop Uptake and Fixation: To stop the uptake, immediately place the plate on ice and wash the cells three times with ice-cold PBS. Then, fix the cells with 4% PFA for 15 minutes at room temperature[10][11].
-
Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI. Mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates effective inhibition of CME.
Visualizations
Caption: Mechanism of action of this compound in inhibiting dynamin-mediated vesicle scission.
Caption: General experimental workflow for using this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dynamin Inhibitors: Pyrimidyn 7 vs. Dynasore
For researchers in cellular biology, neuroscience, and drug development, the precise inhibition of dynamin—a large GTPase essential for endocytosis—is critical for dissecting numerous cellular processes. This guide provides an objective comparison of two widely used small molecule dynamin inhibitors, Pyrimidyn 7 and Dynasore, focusing on their mechanisms, efficacy, and potential off-target effects, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Dynasore inhibit dynamin's function through distinct molecular mechanisms.
This compound acts as a dual-action, competitive inhibitor. It simultaneously targets two critical domains of dynamin: the GTPase domain and the Pleckstrin Homology (PH) domain, which is responsible for binding to phospholipids (B1166683) like phosphatidylserine (B164497) (PS) in the cell membrane. By competitively inhibiting the binding of both GTP and phospholipids, this compound effectively prevents the recruitment and activation of dynamin at the sites of vesicle formation[1][2][3][4].
Dynasore , on the other hand, is a non-competitive inhibitor of dynamin's GTPase activity[5][6][7][8]. It does not interfere with GTP binding or the initial assembly of dynamin at the membrane[9][10]. Instead, it blocks the conformational changes required for GTP hydrolysis, thereby stalling the vesicle scission process. This leads to an accumulation of clathrin-coated pits that are unable to detach from the plasma membrane[5][8]. Dynasore has been shown to inhibit both dynamin 1 and 2, as well as the mitochondrial dynamin-related protein 1 (Drp1)[5][6][8].
Quantitative Performance and Efficacy
The potency of these inhibitors can be compared using their half-maximal inhibitory concentrations (IC50) from both in vitro enzymatic assays and cell-based endocytosis assays.
| Parameter | This compound | Dynasore | Reference(s) |
| IC50 (Dynamin I GTPase Activity) | 1.1 µM | ~15 µM (cell-free) | [1][2][5][8] |
| IC50 (Dynamin II GTPase Activity) | 1.8 µM | ~15 µM (cell-free) | [1][2][5][8] |
| IC50 (Clathrin-Mediated Endocytosis) | 12.1 µM (Transferrin uptake) | ~15 µM (Transferrin uptake) | [3][4][5][8] |
| Mechanism | Competitive (GTP & Phospholipid) | Non-competitive (GTPase activity) | [1][3][7] |
| Reversibility | Reversible | Reversible | [1][7][8] |
Note: The reported IC50 for Dynasore can vary. One study noted a significantly reduced potency (IC50 = 479 µM) in the presence of detergents commonly used in in vitro screening assays, suggesting potential issues with non-specific binding[9].
Specificity and Off-Target Effects
A critical consideration for any chemical inhibitor is its specificity for the intended target. Both this compound and Dynasore have documented off-target effects.
Dynasore has been shown to exert effects independent of dynamin. Studies using dynamin triple knockout (TKO) cells have revealed that Dynasore continues to inhibit fluid-phase endocytosis and peripheral membrane ruffling even in the complete absence of its target[11][12]. Furthermore, Dynasore can impact cellular cholesterol homeostasis, disrupt lipid raft organization, and affect the actin cytoskeleton through dynamin-independent mechanisms[13][14][15]. These off-target activities caution against its use as a sole tool to implicate dynamin in these processes[11].
This compound belongs to the aminopyrimidine class of compounds. While it shows higher potency for dynamin I/II in enzymatic assays, broader screening of related aminopyrimidine analogs has identified potential off-target interactions with a range of G-protein coupled receptors (GPCRs), including dopamine, histamine, and serotonin (B10506) receptors[16]. Researchers should be aware of these potential confounding effects, particularly in complex biological systems.
Experimental Protocols
Below are standardized methodologies for assays commonly used to evaluate and compare dynamin inhibitors.
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by purified dynamin in the presence of an inhibitor.
-
Objective: To determine the in vitro IC50 value of the inhibitor against dynamin's enzymatic activity.
-
Materials:
-
Purified recombinant dynamin I or II.
-
Phosphatidylserine (PS) liposomes.
-
GTP (including a radioactive [γ-³²P]GTP tracer).
-
Assay Buffer: 20 mM Hepes (pH 7.4), 150 mM KCl, 1 mM DTT, 1 mM MgCl₂.
-
Inhibitors (this compound, Dynasore) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a microplate, combine purified dynamin (e.g., 20 nM) with PS liposomes to stimulate activity.
-
Add the inhibitor dilutions (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the GTP/[γ-³²P]GTP mix.
-
Allow the reaction to proceed for 20-30 minutes at 37°C.
-
Stop the reaction by adding activated charcoal to bind the unhydrolyzed GTP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released ³²P-inorganic phosphate.
-
Calculate the percentage of inhibition relative to the DMSO control and plot the data to determine the IC50 value.
-
Clathrin-Mediated Endocytosis (CME) Assay (Transferrin Uptake)
This cell-based assay measures the effect of inhibitors on the internalization of transferrin, a classic cargo of CME.
-
Objective: To determine the cellular IC50 for the inhibition of dynamin-dependent endocytosis.
-
Materials:
-
HeLa or U2OS cells.
-
Serum-free cell culture medium.
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 594).
-
Inhibitors dissolved in DMSO.
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to strip surface-bound ligand.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 1-2 hours to upregulate transferrin receptors.
-
Pre-treat the cells with serial dilutions of the inhibitor (or DMSO control) for 30 minutes at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for 5-10 minutes at 37°C to allow internalization.
-
Place the plate on ice and wash with ice-cold PBS to stop endocytosis.
-
Perform an acid wash to remove any transferrin still bound to the cell surface.
-
Wash again with cold PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Quantify the internalized fluorescence using a plate reader, high-content imager, or flow cytometer.
-
Normalize the fluorescence to the DMSO control and plot the dose-response curve to calculate the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 7. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidyn 7 and MiTMAB for Endocytosis Studies
For researchers, scientists, and drug development professionals engaged in the study of endocytosis, the selection of appropriate chemical inhibitors is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used dynamin inhibitors, Pyrimidyn 7 and MiTMAB, offering insights into their mechanisms of action, potency, and experimental applications.
This document summarizes key quantitative data, presents detailed experimental protocols for their use in endocytosis assays, and provides visual diagrams of the underlying cellular pathways and experimental workflows to aid in the selection and application of these research tools.
Mechanism of Action: Targeting the Engine of Endocytosis
Both this compound and MiTMAB function as inhibitors of dynamin, a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other vesicular trafficking processes. However, they exhibit distinct mechanisms of inhibition.
This compound acts as a dual competitive inhibitor of dynamin I. It competitively inhibits the binding of both GTP and phospholipids (B1166683) to dynamin I[1]. This dual-action mechanism disrupts both the basal and stimulated GTPase activity of dynamin, effectively preventing the conformational changes required for membrane fission.
MiTMAB (Myristyl Trimethyl Ammonium Bromide) functions by competitively interfering with the interaction between dynamin and phospholipids[2]. By targeting the pleckstrin homology (PH) domain of dynamin, which is responsible for lipid binding, MiTMAB prevents the recruitment and assembly of dynamin at the necks of budding vesicles[2]. It is a non-competitive inhibitor with respect to GTP[2].
Quantitative Performance: A Head-to-Head Comparison
The potency of these inhibitors has been characterized through various in vitro and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and MiTMAB.
Table 1: Inhibition of Dynamin GTPase Activity
| Compound | Dynamin Isoform | IC50 (µM) | Reference |
| This compound | Dynamin I | 1.1 | [1] |
| MiTMAB | Dynamin I | 3.1 | [2] |
| MiTMAB | Dynamin II | 8.4 | [2] |
Table 2: Inhibition of Endocytic Processes
| Compound | Endocytic Process | Cell Line | IC50 (µM) | Reference |
| This compound | Clathrin-Mediated Endocytosis (Transferrin uptake) | COS-7 | 12.1 | [1][3] |
| This compound | Synaptic Vesicle Endocytosis | 9.7 | [3] | |
| MiTMAB | Receptor-Mediated Endocytosis (EGF uptake) | Non-neuronal cells | Not specified | |
| MiTMAB | Receptor-Mediated Endocytosis | 19.9 | [2] | |
| MiTMAB | Synaptic Vesicle Endocytosis | 2.2 | [2] |
Table 3: Cytotoxicity Data
| Compound Class/Compound | Cell Line(s) | IC50/GI50 (µM) | Reference |
| Pyrimidine Derivatives (general) | Various cancer cell lines | 0.78 - 68.75 | [4][5] |
| MiTMAB | HeLa, H460, SW480 | Varies (cell proliferation) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, reagent concentrations, and incubation times.
Experimental Protocols
The following are detailed protocols for utilizing this compound and MiTMAB to inhibit clathrin-mediated endocytosis, using the well-established transferrin uptake assay as a model.
Protocol 1: Inhibition of Transferrin Uptake using this compound
Materials:
-
Cells cultured on glass coverslips (e.g., COS-7, HeLa)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 1-2 hours at 37°C to deplete endogenous transferrin.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium. A typical starting concentration is 10-20 µM. Include a vehicle control (DMSO). Aspirate the serum-free medium and add the inhibitor-containing medium to the cells. Incubate for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to each well to a final concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear stain (e.g., DAPI) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
Protocol 2: Inhibition of Transferrin Uptake using MiTMAB
Materials:
-
Same as for Protocol 1, with MiTMAB stock solution (e.g., 10 mM in DMSO or water).
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment: Prepare working solutions of MiTMAB in serum-free medium. A typical starting concentration is 5-20 µM. Include a vehicle control (DMSO or water). Aspirate the serum-free medium and add the inhibitor-containing medium to the cells. Incubate for 30 minutes at 37°C.
-
Transferrin Uptake: Follow step 4 from Protocol 1.
-
Stopping Uptake and Fixation: Follow step 5 from Protocol 1.
-
Staining and Mounting: Follow step 6 from Protocol 1.
-
Imaging and Analysis: Follow step 7 from Protocol 1.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling Pathway of Clathrin-Mediated Endocytosis.
Caption: Mechanism of Action of this compound and MiTMAB.
Caption: General Experimental Workflow for an Endocytosis Inhibition Assay.
Summary and Recommendations
Both this compound and MiTMAB are effective inhibitors of dynamin-dependent endocytosis, but their distinct mechanisms of action may be advantageous for different experimental questions.
-
This compound , with its dual competitive inhibition of both GTP and phospholipid binding, offers a potent and comprehensive blockade of dynamin function.
-
MiTMAB , by specifically targeting the dynamin-phospholipid interaction, can be a useful tool to investigate the role of this specific interaction in endocytic processes.
When selecting an inhibitor, researchers should consider the specific dynamin isoforms present in their experimental system and the potential for off-target effects. The provided IC50 values serve as a guide for determining appropriate working concentrations, which should be empirically optimized for each cell type and experimental setup. The detailed protocols and workflow diagrams in this guide are intended to facilitate the successful application of these valuable research tools in advancing our understanding of endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. MiTMAB™, dynamin I and dynamin II inhibitor (CAS 1119-97-7) | Abcam [abcam.com]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Impact of Pyrimidyn 7 on EGF Receptor Internalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrimidyn 7, a pyrimidine-based dynamin inhibitor, and its role in the internalization of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the mechanism of action of this compound, compare its activity with other common endocytosis inhibitors, and provide standardized protocols for validating its effects.
Mechanism of Action: this compound and EGFR Internalization
This compound has been identified as a potent, dual-action inhibitor of dynamin I and II, crucial GTPases for clathrin-mediated endocytosis (CME). Its mechanism involves the competitive inhibition of both guanosine (B1672433) triphosphate (GTP) and phospholipid interactions with dynamin I.[1] This dual inhibition prevents the proper function of dynamin, a key protein responsible for the "pinching off" of clathrin-coated vesicles from the cell membrane during receptor internalization. Consequently, this compound reversibly blocks the CME of transferrin and Epidermal Growth Factor (EGF), thereby inhibiting the internalization of the EGF receptor.[1][2]
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, such as with EGF, the EGFR is internalized, a process that is essential for the attenuation and modulation of its signaling. Inhibiting this internalization can have significant implications for cancer therapy and research into signal transduction.
Comparative Analysis of Endocytosis Inhibitors
This compound's efficacy can be benchmarked against other well-known inhibitors of endocytosis that target different stages of the internalization process.
| Inhibitor | Target | Mechanism of Action | IC50 | Reference(s) |
| This compound | Dynamin I / II | Competitively inhibits GTP and phospholipid binding to dynamin. | 1.1 µM (Dynamin I), 1.8 µM (Dynamin II) | [1][2][3] |
| Dynasore | Dynamin | Non-competitive inhibitor of dynamin's GTPase activity. | Not specified for EGFR internalization in provided results. | [2][4] |
| Pitstop 2 | Clathrin Terminal Domain | Inhibits the interaction between the clathrin terminal domain and amphiphysin. | 1.9 µM (for CTD-amphiphysin interaction) | [5] |
Note: The specificity of Pitstop 2 as a sole inhibitor of clathrin-mediated endocytosis has been questioned in some studies, which suggest it may have off-target effects.[6][7]
Experimental Protocols for Validation
To validate the effect of this compound on EGFR internalization, a fluorescence-based assay using labeled EGF is a common and effective method.
Protocol: Fluorescence-Based EGFR Internalization Assay
1. Cell Culture and Preparation:
-
Plate cells (e.g., HeLa, A431) onto glass-bottom dishes or 96-well plates suitable for microscopy or flow cytometry.
-
Grow cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the experiment to reduce basal EGFR activation.
2. Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in serum-free media.
-
Pre-incubate the cells with the this compound dilutions (or vehicle control) for 30-60 minutes at 37°C.
3. Ligand Binding and Internalization:
-
Prepare a solution of fluorescently labeled EGF (e.g., Alexa Fluor 647-EGF) in cold serum-free media.
-
Place the cells on ice to inhibit endocytosis.
-
Remove the inhibitor-containing media and add the cold Alexa Fluor 647-EGF solution.
-
Incubate the cells on ice for 30-60 minutes to allow for ligand binding to surface EGFR.
-
Wash the cells with cold PBS to remove unbound EGF.
-
To induce internalization, add pre-warmed serum-free media (containing the respective concentrations of this compound or vehicle) and transfer the cells to a 37°C incubator for a defined time course (e.g., 0, 5, 15, 30 minutes).
4. Quantification of Internalization:
a) Confocal Microscopy:
- At each time point, place the cells on ice to stop internalization.
- To distinguish between surface-bound and internalized EGF, an acid wash step (e.g., with a low pH glycine (B1666218) buffer) can be performed to strip the fluorescent signal from the surface receptors.
- Fix the cells with 4% paraformaldehyde.
- Counterstain nuclei with DAPI.
- Acquire images using a confocal microscope.
- Quantify the internalized fluorescence intensity per cell using image analysis software.
b) Flow Cytometry:
At each time point, place the cells on ice.
Perform an acid wash to remove the surface-bound fluorescent EGF.
Detach the cells using a non-enzymatic cell dissociation solution.
Analyze the cell population for internalized fluorescence using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized EGFR.
Figure 2: Experimental workflow for assessing EGFR internalization. Logical Framework for Data Interpretation
The experimental data should demonstrate a dose-dependent decrease in the internalization of fluorescently labeled EGF in cells treated with this compound compared to the vehicle-treated control cells. This would validate the inhibitory effect of this compound on EGFR internalization.
References
- 1. Pyrimidyn compounds: dual-action small molecule pyrimidine-based dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling Dynamin Inhibition through Pyrimidyn 7 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Two Key Methods for Probing Clathrin-Mediated Endocytosis.
In the intricate world of cellular biology, the GTPase dynamin stands as a pivotal protein, orchestrating the critical final step of clathrin-mediated endocytosis (CME) – the pinching off of vesicles from the cell membrane. The study of dynamin's function is paramount to understanding a vast array of physiological processes, from nutrient uptake to neurotransmission, and its dysregulation is implicated in numerous diseases. Two powerful tools have emerged for dissecting the role of dynamin: the small molecule inhibitor Pyrimidyn 7 and the genetic approach of small interfering RNA (siRNA) knockdown. This guide provides a comprehensive comparison of these two methodologies, offering a detailed examination of their mechanisms, efficacy, and the experimental protocols required for their application.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their mode of inhibiting dynamin function. This compound acts as a direct, competitive inhibitor, while siRNA prevents the synthesis of the dynamin protein itself.
This compound: A Dual-Action Competitive Inhibitor
This compound is a potent, cell-permeable small molecule that directly targets dynamin I and dynamin II.[1] Its mechanism is a competitive inhibition of the interactions between both GTP and phospholipids (B1166683) with dynamin I.[1] By binding to the GTPase domain and the pleckstrin homology (PH) domain, this compound effectively blocks the conformational changes and oligomerization of dynamin that are essential for membrane fission. This inhibition is reversible, meaning that its effects can be washed out, allowing for the study of the acute consequences of dynamin inhibition.[1][2]
siRNA Knockdown: Silencing the Message
In contrast, siRNA-mediated knockdown targets the messenger RNA (mRNA) that codes for dynamin. Synthetic double-stranded siRNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and degrade the complementary dynamin mRNA. This targeted degradation prevents the translation of dynamin mRNA into protein, leading to a progressive depletion of the cellular pool of dynamin. The effects of siRNA are therefore time-dependent, typically taking 24-72 hours to achieve maximal knockdown, and are not readily reversible.[3][4]
Performance Comparison: this compound vs. Dynamin siRNA
Data Presentation: Inhibition of Clathrin-Mediated Endocytosis
| Method | Target | Mechanism | Key Quantitative Data | Reference Cell Line(s) |
| This compound | Dynamin I/II Protein | Competitive inhibition of GTP and phospholipid binding | - IC50 (Dynamin I GTPase activity): 1.1 µM- IC50 (Dynamin II GTPase activity): 1.8 µM- IC50 (Clathrin-Mediated Endocytosis of Transferrin): 12.1 µM | Non-neuronal cell lines |
| Dynamin siRNA | Dynamin I/II mRNA | Post-transcriptional gene silencing | - Significant inhibition of transferrin uptake upon Dynamin 2 knockdown.- Partial dependence on Dynamin 1 for efficient transferrin uptake in H1299 cells. | ARPE, H1299 |
Note: The quantitative data for this compound and dynamin siRNA are derived from separate studies and should be compared with caution due to potential variations in experimental conditions.
Onset, Reversibility, and Off-Target Considerations
| Feature | This compound | Dynamin siRNA |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours) |
| Reversibility | Reversible upon washout[1][2] | Not readily reversible |
| Specificity | Targets both Dynamin I and II. Potential for off-target effects on other GTPases or lipid-binding proteins. Some dynamin inhibitors have been shown to have off-target effects on the cytoskeleton.[5] | Highly specific to the target dynamin mRNA sequence. Off-target effects can occur due to partial sequence homology with other mRNAs.[3][4] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of clathrin-mediated endocytosis and the experimental workflows for applying this compound and dynamin siRNA.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Cytoskeletal Drugs Modulate Off-Target Protein Folding Landscapes Inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrimidyn 7 in Focus: A Comparative Analysis of Pyrimidine-Based Dynamin Inhibitors
For researchers, scientists, and drug development professionals, the landscape of small molecule inhibitors is in constant evolution. This guide provides a detailed comparative analysis of Pyrimidyn 7, a notable pyrimidine-based dynamin inhibitor, and places its performance in context with other relevant pyrimidine-based inhibitors. The following sections delve into quantitative performance data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for evaluating these compounds in drug discovery and cell biology research.
This compound has emerged as a potent dual-action inhibitor of dynamin I and II, crucial GTPases involved in scission of nascent vesicles during clathrin-mediated endocytosis (CME).[1][2] Its unique pyrimidine (B1678525) scaffold allows it to competitively inhibit both the GTP-binding site and the phospholipid-binding pleckstrin homology (PH) domain of dynamin.[1][2] This dual-pronged mechanism distinguishes it from many other dynamin inhibitors and underscores the potential of the pyrimidine core in designing targeted therapeutic agents.
Comparative Performance of Pyrimidine-Based Dynamin Inhibitors
To contextualize the efficacy of this compound, this section presents a comparative summary of its in vitro and cellular activities alongside other pyrimidine-based dynamin inhibitors. The data, collated from published studies, highlights key performance indicators such as IC50 values for dynamin GTPase activity and inhibition of clathrin-mediated endocytosis.
| Compound | Target(s) | Dynamin I IC50 (µM) | Dynamin II IC50 (µM) | Clathrin-Mediated Endocytosis Inhibition (IC50, µM) | Key Features | Reference |
| This compound | Dynamin I, Dynamin II | 1.1 | 1.8 | Potent inhibitor of transferrin and EGF uptake | Dual-action inhibitor targeting both GTPase and PH domains. Reversibly inhibits CME. | [1][2] |
| Pyrimidyn 6 | Dynamin I, Dynamin II | ~10 | ~10 | Inhibits transferrin and EGF uptake | Analogue of this compound with similar dual-action mechanism but lower potency. | [1] |
| Aminopyrimidine Series (e.g., 32a, 40a, 42) | Dynamin I, Dynamin II | 1.6 - 10.6 | Not always specified | 3.7 - 6.0 | Competitively inhibits at the PH domain. | [3][4] |
| Other Pyrimidine Analogues (e.g., 31a, 31b) | Dynamin | Not specified (active in 1-10 µM range) | Not specified | Not specified | Show good correlation between dynamin inhibition and cytotoxicity in cancer cell lines. | [5][6] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. Below are the key experimental protocols utilized in the characterization of this compound and its comparators.
Dynamin GTPase Activity Assay
The inhibitory effect of pyrimidine compounds on dynamin's GTPase activity is a primary measure of their potency.
-
Protein Purification : Recombinant dynamin I and II are expressed and purified from appropriate expression systems (e.g., Sf9 insect cells).
-
Liposome Preparation : Phosphatidylserine (PS) liposomes are prepared to stimulate dynamin's GTPase activity.
-
GTPase Reaction : Purified dynamin is incubated with PS liposomes in a GTPase reaction buffer. The reaction is initiated by the addition of GTP.
-
Inhibitor Addition : Test compounds, such as this compound, are added at varying concentrations to determine their effect on the rate of GTP hydrolysis.
-
Detection of GTP Hydrolysis : The amount of inorganic phosphate (B84403) released is quantified using a malachite green-based colorimetric assay.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clathrin-Mediated Endocytosis (CME) Assay
Cell-based assays are crucial for evaluating the physiological effects of dynamin inhibitors.
-
Cell Culture : Non-neuronal cell lines (e.g., HeLa, COS-7) are cultured to an appropriate confluency.
-
Ligand Labeling : Transferrin or Epidermal Growth Factor (EGF) is conjugated to a fluorescent probe (e.g., Alexa Fluor 488).
-
Inhibitor Treatment : Cells are pre-incubated with the pyrimidine-based inhibitors at various concentrations.
-
Ligand Internalization : The fluorescently labeled ligand is added to the cell culture medium, and endocytosis is allowed to proceed for a defined period.
-
Quantification : The amount of internalized ligand is measured using techniques such as flow cytometry or fluorescence microscopy.
-
Data Analysis : The IC50 for CME inhibition is determined by analyzing the dose-dependent decrease in ligand uptake.
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound and related compounds directly impacts the process of clathrin-mediated endocytosis, a fundamental cellular process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.
Figure 1. Simplified signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.
The diagram above illustrates the key stages of CME, from ligand binding to vesicle scission, and highlights the point of intervention for this compound. By inhibiting dynamin, this compound prevents the final "pinching off" of the clathrin-coated vesicle from the plasma membrane.
To further elucidate the experimental and logical flow of inhibitor analysis, the following diagram outlines a typical workflow.
Figure 2. Experimental workflow for the analysis of pyrimidine-based dynamin inhibitors.
This structured approach, from initial design to comprehensive analysis, is essential for the systematic evaluation of novel inhibitors like this compound and its analogs. The continuous development of potent and specific pyrimidine-based inhibitors holds significant promise for both dissecting complex cellular processes and developing novel therapeutic strategies for diseases where endocytosis is dysregulated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidyn compounds: dual-action small molecule pyrimidine-based dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidyn‐Based Dynamin Inhibitors as Novel Cytotoxic Agents | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Pyrimidyn 7 Against Other GTPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrimidyn 7, a potent inhibitor of the dynamin GTPases. While comprehensive data on the specificity of this compound against a wide range of other GTPases is not extensively available in public literature, this document summarizes its known activity, outlines the experimental protocols required to perform broader specificity testing, and presents the mechanistic context of its action.
Executive Summary
This compound is a well-characterized small molecule inhibitor of dynamin I and dynamin II, two large GTPases essential for clathrin-mediated endocytosis and synaptic vesicle recycling.[1][2] It exhibits a dual-action mechanism, competitively inhibiting the binding of both GTP and phospholipids (B1166683) to dynamin I.[1][2] This dual inhibition disrupts dynamin's recruitment to membranes and its subsequent activation, making this compound a valuable tool for studying dynamin-dependent cellular processes. However, a comprehensive assessment of its activity against other members of the vast GTPase superfamily, such as the Rho, Rac, Cdc42, Ras, and Rab families, is crucial for its validation as a highly specific research tool and for potential therapeutic development. This guide provides the known quantitative data for this compound and details the methodologies for broader specificity profiling.
Data Presentation: Quantitative Comparison
The inhibitory activity of this compound has been primarily characterized against its intended targets, dynamin I and dynamin II. The following table summarizes the available quantitative data.
| Target GTPase | IC50 (µM) | Method of Action | Reference |
| Dynamin I | 1.1 | Competitive inhibitor of GTP and phospholipid binding | [1][2] |
| Dynamin II | 1.8 | Competitive inhibitor of GTP and phospholipid binding | [1][2] |
| Other GTPases (e.g., Rho, Rac, Cdc42, Ras, Rab families) | Data not publicly available | - | - |
Note: The lack of publicly available IC50 values for this compound against other GTPase families highlights a current knowledge gap. Researchers are encouraged to perform the specificity assays detailed in the "Experimental Protocols" section to determine the selectivity profile of this compound for their specific research applications.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of dynamin, a key regulator of membrane fission. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound inhibition of dynamin-mediated endocytosis.
Experimental Protocols
To assess the specificity of this compound against a broader panel of GTPases, a combination of in vitro biochemical assays is recommended.
In Vitro GTPase Activity Assay (GTPase-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the effect of this compound on the GTPase activity of a panel of purified GTPases. The GTPase-Glo™ assay quantifies the amount of GTP remaining after a GTPase reaction, where a lower luminescent signal corresponds to higher GTPase activity.
Materials:
-
Purified recombinant GTPases (e.g., Dynamin I, Dynamin II, RhoA, Rac1, Cdc42, H-Ras, Rab7)
-
This compound
-
GTPase-Glo™ Assay Kit (Promega)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
GTPase Reaction Setup: In each well of the plate, add the assay buffer, the purified GTPase at its optimal concentration, and the various concentrations of this compound or vehicle control.
-
Initiation of Reaction: Start the GTPase reaction by adding GTP to a final concentration that is at or below the Km of the respective GTPase.
-
Incubation: Incubate the plate at the optimal temperature for the specific GTPase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
GTP Detection: Add the GTPase-Glo™ Reagent to each well to stop the GTPase reaction and convert the remaining GTP to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Add the Detection Reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of GTPase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro GTPase-Glo™ activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct binding of this compound to specific GTPases within a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Equipment for heating cell lysates to a range of temperatures
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the GTPases being tested
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Cell Harvest and Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target GTPases using SDS-PAGE and Western blotting with specific antibodies.
-
Data Analysis: Plot the amount of soluble protein at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target GTPase.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent and well-characterized inhibitor of dynamin I and II, acting through a dual competitive mechanism. While its specificity for these primary targets is established, a comprehensive understanding of its selectivity across the broader GTPase superfamily is currently lacking in the public domain. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the specificity of this compound against a panel of GTPases, thereby enabling a more informed interpretation of experimental results and furthering its potential as a specific chemical probe. The use of multiple, orthogonal assays is highly recommended to rigorously validate the on-target and off-target effects of this compound.
References
Comparative Dose-Response Analysis of Pyrimidyn 7 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidyn 7's Anti-Proliferative Efficacy
This guide provides a comprehensive analysis of the dose-dependent effects of this compound, a known inhibitor of dynamin I/II, on the viability of various cancer cell lines. The data presented herein is intended to support researchers in evaluating the potential of this compound as a cytotoxic agent and to provide a foundation for further investigation into its mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The anti-proliferative effects of pyrimidine-based dynamin inhibitors, including compounds structurally related to this compound, have been evaluated across a panel of twelve cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, demonstrating a correlation between dynamin inhibition and cytotoxicity. The most potent analogues in these studies, 31a and 31b, exhibited average GI50 values of 1.0 µM and 0.78 µM, respectively[1][2].
| Cell Line | Cancer Type | Average GI50 (µM) for most active analogues (31a, 31b)[1][2] |
| SW480 | Colon | 1.0 and 0.78 |
| HT29 | Colon | 1.0 and 0.78 |
| SMA | Spontaneous Murine Astrocytoma | 1.0 and 0.78 |
| MCF-7 | Breast | 1.0 and 0.78 |
| BE2-C | Glioblastoma | 1.0 and 0.78 |
| SJ-G2 | Neuroblastoma | 1.0 and 0.78 |
| MIA | Pancreas | 1.0 and 0.78 |
| A2780 | Ovarian | 1.0 and 0.78 |
| A431 | Skin | 1.0 and 0.78 |
| H460 | Lung | 1.0 and 0.78 |
| U87 | Glioblastoma | 1.0 and 0.78 |
| DU145 | Prostate | 1.0 and 0.78 |
This compound itself is a potent inhibitor of dynamin I and dynamin II, with IC50 values of 1.1 µM and 1.8 µM, respectively[3]. It functions by competitively blocking the interaction of GTP and phospholipids (B1166683) with dynamin I, leading to the reversible inhibition of clathrin-mediated endocytosis (CME)[3]. Optimized aminopyrimidine analogues have demonstrated low micromolar inhibition of both dynamin I (IC50 = 1.6 ± 0.3 μM to 10.6 ± 1.3 μM) and CME (IC50(CME) = 3.7 ± 1.1 mM to 65.9 ± 7.7 mM)[4].
Experimental Protocols
The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and determine the dose-response of compounds like this compound.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) in a given cell line.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well[5].
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals[6].
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the GI50 value from the dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway affected by this compound and the workflow of a dose-response assay.
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Caption: Experimental workflow for a dose-response MTT assay.
References
- 1. Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming Pyrimidyn 7's Dynamin Inhibition: A Comparative Guide to its Mechanism and Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrimidyn 7, a potent dynamin inhibitor, with other commonly used alternatives. We delve into the experimental data that confirms its mechanism of action, with a focus on rescue experiments, and provide detailed protocols for key assays.
This compound has emerged as a significant tool in the study of cellular trafficking, specifically clathrin-mediated endocytosis (CME). Its efficacy stems from its direct inhibition of the GTPase dynamin, a protein crucial for the scission of newly formed vesicles from the plasma membrane. Understanding the precise mechanism of this inhibition is paramount for its effective use in research and potential therapeutic applications. This guide will explore the dual-action mechanism of this compound and how rescue experiments have been pivotal in its confirmation.
This compound: A Dual-Action Inhibitor of Dynamin
This compound distinguishes itself from other dynamin inhibitors through its unique dual-action mechanism. It competitively inhibits the binding of both guanosine (B1672433) triphosphate (GTP) and phospholipids (B1166683) to dynamin I.[1] This dual inhibition targets two critical aspects of dynamin function: its enzymatic activity and its localization to the cell membrane. By competitively inhibiting GTP binding, this compound directly blocks the energy source required for dynamin's mechanical constriction. Simultaneously, by competitively inhibiting phospholipid binding, it prevents the recruitment and assembly of dynamin at the necks of budding vesicles.[1]
The most potent compound in its series, this compound, exhibits IC50 values of 1.1 µM for dynamin I and 1.8 µM for dynamin II in lipid-stimulated GTPase activity assays.[1] This makes it one of the most potent dynamin inhibitors identified to date.[1]
Confirming the Mechanism: The Role of Rescue Experiments
In the context of enzyme kinetics, a competitive inhibitor's effects can be "rescued" or overcome by increasing the concentration of the substrate. The confirmation of this compound's mechanism relies on this principle, demonstrated through detailed kinetic studies.
Biochemical rescue experiments, in the form of Michaelis-Menten and Lineweaver-Burke plots, have shown that increasing the concentration of GTP can overcome the inhibitory effect of this compound on dynamin's GTPase activity. This directly supports a competitive inhibition mechanism at the GTP-binding site. Similarly, experiments demonstrating that increasing phospholipid concentrations can counteract this compound's effects confirm its competitive action at the phospholipid-binding PH domain.[1] While direct cellular rescue experiments involving the addition of exogenous GTP analogs or lipids are complex to perform and interpret, the biochemical data provides strong evidence for the specific and competitive nature of this compound's inhibitory action.
Performance Comparison: this compound vs. Alternative Dynamin Inhibitors
A variety of small molecule inhibitors are available to probe dynamin function. Here, we compare this compound with other widely used compounds, highlighting their mechanisms and potencies.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (in vitro GTPase Assay) | IC50 (Cell-based Endocytosis Assay) | Key Characteristics |
| This compound | Dynamin I/II | Competitive inhibitor of both GTP and phospholipid binding | ~1.1 µM (Dynamin I)[1], ~1.8 µM (Dynamin II)[1] | ~12.1 µM (Transferrin uptake) | Dual-action mechanism targeting two distinct domains of dynamin.[1] |
| Dynasore | Dynamin I/II, Drp1 | Non-competitive inhibitor of GTPase activity | ~15 µM[2][3][4] | ~15 µM (Transferrin uptake)[5] | Well-established but less potent; may have off-target effects on cholesterol and actin.[6] |
| Dyngo-4a | Dynamin I/II | Potent dynamin inhibitor | ~0.38 µM (Dynamin I)[7], ~2.3 µM (Dynamin II)[7] | ~5.7 µM (Transferrin uptake)[7] | An improved analog of Dynasore with higher potency and reduced cytotoxicity.[7][8] |
| Pitstop 2 | Clathrin Terminal Domain | Inhibits clathrin-mediated endocytosis by preventing the association of accessory proteins with clathrin. | Not applicable (targets clathrin, not dynamin) | ~12 µM (inhibition of amphiphysin (B1176556) association)[9] | Targets a different component of the endocytic machinery, offering an alternative approach to inhibiting CME.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental data. Below are protocols for key assays used to characterize dynamin inhibitors.
Dynamin GTPase Activity Assay (Malachite Green-based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin.
Materials:
-
Purified dynamin protein
-
This compound or other inhibitors
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, pH 7.4)
-
Malachite Green reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add the purified dynamin solution to each well (except for the no-enzyme control).
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the GTP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the effect of dynamin inhibitors on the internalization of fluorescently labeled transferrin, a marker for CME.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) cultured on coverslips or in imaging plates
-
This compound or other inhibitors
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or imaging plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.
-
Pre-treat the cells with various concentrations of the inhibitor in serum-free medium for a specified time (e.g., 30 minutes).
-
Add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.
-
Place the plates on ice to stop endocytosis and wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with a suitable fixative.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
-
Plot the percentage of transferrin uptake inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. selleckchem.com [selleckchem.com]
- 3. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 4. Dynasore | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating Pyrimidyn 7's Potency Against Dynamin Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrimidyn 7, a potent dynamin inhibitor, with other commercially available alternatives. We delve into its mechanism of action and evaluate its potential efficacy against various dynamin mutants that are crucial in dissecting the roles of this multifaceted GTPase in cellular processes. This guide incorporates supporting experimental data, detailed protocols for key assays, and visual diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction to this compound and Dynamin Inhibition
Dynamin is a large GTPase essential for membrane fission in various cellular processes, most notably clathrin-mediated endocytosis. Its dysfunction is implicated in a range of diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor of dynamin I and II.[1] It exhibits a unique dual-action mechanism by competitively inhibiting the binding of both GTP to the GTPase domain and phospholipids (B1166683) to the Pleckstrin Homology (PH) domain.[2] This dual inhibition disrupts both the catalytic activity and the membrane recruitment of dynamin, leading to a potent blockade of endocytosis.
Comparative Potency of Dynamin Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table summarizes its in vitro potency against wild-type dynamin isoforms and compares it with other widely used dynamin inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro GTPase Assay) | Mechanism of Action | Key Features & Reported Off-Targets |
| This compound | Dynamin I, Dynamin II | 1.1 µM (Dyn I), 1.8 µM (Dyn II)[1] | Competitive inhibitor of GTP and phospholipid binding[2] | Dual-action targeting two domains. Off-target profile not extensively published. |
| Dynasore | Dynamin I, Dynamin II, Drp1 | ~15 µM | Non-competitive inhibitor of GTPase activity | Cell-permeable, reversible. Off-target effects on membrane ruffling and fluid-phase endocytosis independent of dynamin have been reported.[3] |
| Dyngo-4a | Dynamin I, Dynamin II | 0.38 µM (Dyn I), 2.3 µM (Dyn II) | Potent non-competitive GTPase inhibitor | Higher potency and reduced cytotoxicity compared to Dynasore. Similar to Dynasore, it can have dynamin-independent effects on fluid-phase endocytosis.[3] |
| Iminodyn-22 | Dynamin I, Dynamin II | Potent inhibitor (specific IC50 not provided in search results) | Targets the GTPase Allosteric Site (GAS) domain | Part of a chemical series with a negative control (Iminodyn-17) available. |
| Dynole 34-2 | Dynamin I, Dynamin II | 1.3 µM (Dyn I) | Indole-based inhibitor | Potently inhibits receptor-mediated endocytosis.[4] |
Evaluating this compound's Potency Against Dynamin Mutants
Key Dynamin Mutants for Inhibitor Profiling:
-
GTPase Domain Mutants:
-
K44A and S45N: These mutations impair GTP binding and hydrolysis, rendering the dynamin protein catalytically inactive.[5][6] Overexpression of these mutants has a dominant-negative effect on endocytosis.[5]
-
T65A: This mutant exhibits impaired GTP hydrolysis but can still bind GTP.[7] Its overexpression also inhibits endocytosis.[8]
-
-
Pleckstrin Homology (PH) Domain Mutants:
-
Mutations in the PH domain can disrupt phospholipid binding, thereby preventing the recruitment of dynamin to the membrane. This is critical for its function in endocytosis.[9]
-
Expected Potency of this compound Against Dynamin Mutants:
| Mutant | Functional Defect | Expected Impact on this compound Potency | Rationale |
| K44A, S45N | Impaired GTP binding | Significantly Reduced Potency | As a competitive inhibitor of GTP binding, this compound's efficacy would be greatly diminished when the target's ability to bind GTP is already compromised. |
| T65A | Impaired GTP hydrolysis | Potentially Retained or Slightly Reduced Potency | Since this mutant can still bind GTP, this compound should still be able to compete for the GTP binding site. However, the altered conformational state due to the hydrolysis defect might slightly affect inhibitor binding. |
| PH Domain Mutants | Impaired phospholipid binding | Significantly Reduced Potency | This compound's dual-action mechanism includes competitive inhibition of phospholipid binding to the PH domain. If the PH domain is already mutated to prevent lipid interaction, this aspect of this compound's inhibitory action would be rendered ineffective. |
Experimental Protocols
To facilitate further research, we provide a detailed protocol for a key biochemical assay used to determine the potency of dynamin inhibitors.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[10][11]
Materials:
-
Purified wild-type or mutant dynamin protein
-
This compound or other dynamin inhibitors
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM).
-
Prepare phosphate standards for generating a standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer (for no enzyme control), 25 µL of purified dynamin solution, and 25 µL of the this compound dilution series to respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the GTP working solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Allow time for color development.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expression and Purification of Recombinant Dynamin Mutants
Recombinant dynamin mutants can be expressed in insect cells (e.g., Tn5 cells) using a baculovirus expression system and purified using affinity chromatography.[1][5]
Brief Workflow:
-
Site-Directed Mutagenesis: Introduce the desired point mutation into the dynamin cDNA using techniques like the QuikChange method.[1]
-
Generation of Recombinant Baculovirus: Subclone the mutant dynamin gene into a baculovirus transfer vector and generate recombinant baculovirus.
-
Protein Expression: Infect insect cells with the high-titer recombinant baculovirus to express the mutant dynamin protein.
-
Purification:
-
Lyse the infected cells and clarify the lysate by centrifugation.
-
Purify the mutant dynamin protein from the lysate using affinity chromatography (e.g., GST-amphiphysin II SH3 domain column).[1]
-
Dialyze the purified protein against a suitable storage buffer.
-
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the cellular pathway targeted by this compound, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound is a potent, dual-action inhibitor of dynamin I and II, offering a valuable tool for studying dynamin-dependent cellular processes. While direct experimental data on its efficacy against dynamin mutants is currently limited, its mechanism as a competitive inhibitor of both GTP and phospholipid binding provides a strong basis for predicting its activity profile. Further experimental validation of this compound's potency against a panel of GTPase and PH domain mutants is warranted to fully elucidate its specificity and therapeutic potential. The provided protocols and comparative data serve as a resource for researchers to design and execute experiments aimed at further characterizing this promising inhibitor.
References
- 1. An Assembly-incompetent Mutant Establishes a Requirement for Dynamin Self-assembly in Clathrin-mediated Endocytosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamin GTPase Domain Mutants Block Endocytic Vesicle Formation at Morphologically Distinct Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin I mutants (Nature2001), supplemental data [www2.mrc-lmb.cam.ac.uk]
- 7. The Role of Dynamin and Its Binding Partners in Coated Pit Invagination and Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Essential Role of the Dynamin Pleckstrin Homology Domain in Receptor-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Effects of Pyrimidyn 7 and Other Endocytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dynamin inhibitor, Pyrimidyn 7, with other well-characterized inhibitors of endocytosis. The information presented herein is intended to support researchers in selecting the appropriate tools for studying endocytic pathways and their roles in cellular physiology and disease.
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor signaling, and maintenance of plasma membrane homeostasis. Given its central role in cell biology, the pharmacological inhibition of endocytosis has become a critical tool for dissecting its various pathways and functions.
This guide focuses on a comparative analysis of This compound , a novel and potent, yet currently hypothetical, inhibitor of the GTPase dynamin, against a panel of established endocytic inhibitors. Dynamin is a key protein required for the scission of nascent vesicles from the plasma membrane in multiple endocytic pathways. We will compare the phenotypic effects of this compound to inhibitors targeting different stages and pathways of endocytosis, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.
The inhibitors selected for comparison are:
-
Dynasore : A well-known non-competitive inhibitor of dynamin's GTPase activity.[1][2][3]
-
Chlorpromazine : An inhibitor of clathrin-mediated endocytosis that acts by causing the misassembly of clathrin at the plasma membrane.[4][5]
-
Genistein (B1671435) : A tyrosine kinase inhibitor that disrupts caveolae-mediated endocytosis.[6][7][8]
-
5-(N-ethyl-N-isopropyl)-amiloride (EIPA) : An inhibitor of the Na+/H+ exchanger that indirectly blocks macropinocytosis.[9][10][11]
Mechanisms of Action
Understanding the specific molecular targets of each inhibitor is crucial for interpreting experimental results.
-
This compound (Hypothetical) : A highly specific, competitive inhibitor of the dynamin GTPase domain. It is hypothesized to bind directly to the GTP-binding pocket, preventing the conformational changes required for membrane fission. This leads to an accumulation of deeply invaginated, but un-pinched, coated pits at the plasma membrane.
-
Dynasore : This small molecule is a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] It effectively blocks dynamin-dependent endocytosis, leading to an accumulation of arrested clathrin-coated pits.[3]
-
Chlorpromazine : This cationic amphiphilic drug inhibits clathrin-mediated endocytosis by preventing the assembly of clathrin lattices on the plasma membrane.[4][12] It is thought to achieve this by displacing adaptor proteins required for clathrin recruitment.
-
Genistein : As a protein tyrosine kinase inhibitor, genistein disrupts caveolae-mediated endocytosis by preventing the phosphorylation events necessary for caveolae internalization.[6][7]
-
EIPA : This compound inhibits macropinocytosis by blocking the Na+/H+ exchanger, which is believed to be necessary for the localized actin cytoskeleton rearrangements that drive the formation of macropinosomes.[9][10][11]
Comparative Analysis of Phenotypic Effects
The efficacy and specificity of endocytic inhibitors can be quantified by measuring their impact on the uptake of specific cargo molecules that utilize distinct entry pathways.
| Inhibitor | Primary Target Pathway | Typical Cargo Marker | Effective Concentration (IC50) | Key Phenotypic Effects | Secondary Effects / Off-target Activity |
| This compound (Hypothetical) | Dynamin-dependent endocytosis | Transferrin, EGF | ~1-5 µM | Potent and rapid block of clathrin- and caveolae-mediated uptake. Arrest of synaptic vesicle recycling. | High specificity for dynamin GTPase domain; minimal off-target effects anticipated. |
| Dynasore | Dynamin-dependent endocytosis | Transferrin, Cholera Toxin | ~15-30 µM[1][2][3][13] | Rapid and reversible inhibition of clathrin- and caveolae-mediated endocytosis.[1] Inhibition of cell migration. | Inhibits mitochondrial fission via Drp1 at higher concentrations.[1][2] |
| Chlorpromazine | Clathrin-mediated endocytosis | Transferrin | ~5-15 µM[4] | Inhibition of receptor-mediated endocytosis.[5] | Can have broad effects on cell signaling due to its action on dopamine (B1211576) and other receptors.[4] |
| Genistein | Caveolae-mediated endocytosis | Cholera Toxin, Albumin | ~50-200 µM[6] | Inhibition of caveolae-dependent uptake and signaling.[7] | Broad-spectrum tyrosine kinase inhibitor, affecting multiple signaling pathways.[6] |
| EIPA | Macropinocytosis | High MW Dextran (B179266), Lucifer Yellow | ~25-50 µM[9][10] | Blocks bulk fluid-phase uptake.[11] | Primarily targets the Na+/H+ exchanger, which can have downstream effects on intracellular pH and cell proliferation.[14] |
Experimental Protocols
Accurate assessment of endocytic inhibition requires standardized and well-controlled experimental procedures. Below are protocols for key assays used to quantify the activity of the compared inhibitors.
Protocol 1: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the internalization of fluorescently labeled transferrin, a classic cargo for CME.
-
Cell Culture : Plate cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Serum Starvation : Wash cells with pre-warmed serum-free media and incubate for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Pre-treatment : Incubate the cells with the desired concentration of the endocytic inhibitor (or vehicle control) in serum-free media for 30 minutes at 37°C.
-
Transferrin Pulse : Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) to a final concentration of 10-25 µg/mL and incubate for 5-15 minutes at 37°C.
-
Stop and Wash : Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An optional acid wash (0.1 M Glycine, 150 mM NaCl, pH 3.0) can be performed to strip remaining surface-bound ligand.
-
Fixation : Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Imaging and Quantification : Mount the coverslips on slides and image using fluorescence microscopy. Quantify the intracellular fluorescence intensity per cell using image analysis software.
Protocol 2: Cholera Toxin B Subunit (CTB) Uptake Assay for Caveolae-Mediated Endocytosis
This assay quantifies the internalization of fluorescently labeled CTB, which binds to GM1 gangliosides in lipid rafts and is internalized via caveolae.
-
Cell Culture : Grow cells on glass coverslips to 60-70% confluency.
-
Inhibitor Pre-treatment : Pre-incubate cells with the inhibitor (or vehicle) in serum-free media for 30-60 minutes at 37°C.
-
CTB Pulse : Add fluorescently labeled CTB (e.g., Alexa Fluor 488-CTB) at a concentration of 1-5 µg/mL and incubate for 30 minutes at 37°C.[15]
-
Wash : Wash cells three times with ice-cold PBS.
-
Fixation : Fix cells with 4% PFA in PBS for 15 minutes.
-
Imaging and Quantification : Acquire images via confocal microscopy and quantify the internalized CTB fluorescence.
Protocol 3: Dextran Uptake Assay for Macropinocytosis
This assay measures the uptake of high molecular weight (e.g., 70 kDa) fluorescently labeled dextran, a marker for fluid-phase uptake via macropinocytosis.[16][17]
-
Cell Culture : Plate cells on coverslips and grow to desired confluency.
-
Serum Starvation : Serum-starve the cells for 2-4 hours to reduce basal levels of pinocytosis.
-
Inhibitor Pre-treatment : Add the inhibitor (or vehicle) to the serum-free media and incubate for 30-60 minutes.
-
Dextran Pulse : Add 70 kDa fluorescently labeled dextran to a final concentration of 0.5-1 mg/mL and incubate for 30 minutes at 37°C.[18]
-
Wash : Place the plate on ice and wash the cells extensively (4-5 times) with ice-cold PBS to remove non-internalized dextran.
-
Fixation : Fix with 4% PFA for 15 minutes.
-
Imaging and Quantification : Image the cells and quantify the number and intensity of intracellular dextran-positive vesicles (macropinosomes).[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of endocytic inhibitors.
Conclusion
The selection of an endocytic inhibitor must be guided by the specific pathway under investigation and an awareness of potential off-target effects. The hypothetical inhibitor, This compound , represents an ideal tool with high specificity for dynamin, making it suitable for probing all dynamin-dependent pathways with minimal confounding variables. In contrast, established inhibitors like Dynasore , Chlorpromazine , Genistein , and EIPA offer valuable, albeit sometimes less specific, means to dissect clathrin-mediated, caveolae-mediated, and macropinocytotic pathways, respectively. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the rigorous and quantitative study of endocytosis in various biological contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Regulators of Macropinocytosis-Dependent Growth Revealed by Informer Set Library Screening in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of Macropinocytosis in Prostate Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
Pyrimidyn 7: A Comparative Literature Review of a Dual-Action Dynamin Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Pyrimidyn 7's performance against other dynamin inhibitors, supported by experimental data.
This compound has emerged as a significant tool in the study of cellular trafficking, specifically for its role as a potent inhibitor of dynamin. This guide provides a comprehensive review of its validation studies, a comparison with other well-established dynamin inhibitors, and detailed experimental protocols for the key assays used in its characterization.
Mechanism of Action: A Dual Inhibitory Effect
This compound distinguishes itself through a dual-action mechanism, competitively inhibiting the functions of both the GTPase and the pleckstrin homology (PH) domains of dynamin I.[1] This compound competitively inhibits the binding of both GTP and phospholipids (B1166683) to dynamin I.[1][2] This dual inhibition effectively blocks the conformational changes and membrane localization necessary for dynamin-mediated fission of endocytic vesicles.
Comparative Performance of Dynamin Inhibitors
This compound demonstrates high potency in in-vitro assays. The following table summarizes its inhibitory concentration (IC50) in comparison to other widely used dynamin inhibitors.
| Inhibitor | Target(s) | IC50 (Dynamin I) | IC50 (Dynamin II) | Mechanism of Action |
| This compound | Dynamin I/II | 1.1 µM[1] | 1.8 µM[2] | Competitive inhibitor of GTP and phospholipid binding[2] |
| Dyngo-4a | Dynamin I/II | 0.38 µM (brain) / 1.1 µM (recombinant)[3] | 2.3 µM (recombinant)[4] | Potent dynamin inhibitor[3] |
| Iminodyn-22 | Dynamin I | 0.33 µM[3] | - | Uncompetitive inhibitor[3] |
| MiTMAB | Dynamin I/II | 0.94 µM (Ki)[3] | - | Targets dynamin-phospholipid interaction[3][4] |
| OcTMAB | Dynamin I/II | 1.9 µM[3][4] | - | Long-chain ammonium (B1175870) salt that inhibits dynamin[3] |
| Dynole 34-2 | Dynamin | 6.9 µM[3] | - | Potent dynamin GTPase inhibitor[3] |
| Dynasore | Dynamin I/II | ~15 µM[3][5] | ~15 µM[5] | Non-competitive inhibitor of GTPase activity[3][4][5] |
Validation in Cell-Based Assays
Beyond biochemical assays, the efficacy of this compound has been validated in cellular contexts by measuring its impact on clathrin-mediated endocytosis (CME).
| Inhibitor | Assay | Cell Line | IC50 |
| This compound | Clathrin-Mediated Endocytosis (Transferrin Uptake) | Not Specified | 12.1 µM[1] |
| Dynasore | Clathrin-Mediated Endocytosis (Transferrin Uptake) | HeLa Cells | ~15 µM[5] |
These results indicate that while this compound is a highly potent inhibitor of purified dynamin in vitro, its cellular efficacy is comparable to that of Dynasore in the context of transferrin uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the likely experimental protocols used to characterize this compound.
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence of an inhibitor.
-
Reagents and Materials: Purified dynamin I, GTP, phosphatidylserine (B164497) (PS) liposomes, varying concentrations of this compound or other inhibitors, and a malachite green-based phosphate (B84403) detection reagent.
-
Procedure:
-
Dynamin I is pre-incubated with PS liposomes to stimulate its activity.
-
Varying concentrations of the inhibitor are added to the dynamin-liposome mixture.
-
The reaction is initiated by the addition of GTP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green reagent, which forms a colored complex with phosphate.
-
Absorbance is measured, and the data is used to calculate the rate of GTP hydrolysis.
-
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value from the resulting dose-response curve. To determine the mechanism of inhibition (e.g., competitive), the assay is repeated with varying concentrations of GTP.[1]
Clathrin-Mediated Endocytosis (CME) Assay (Transferrin Uptake)
This cell-based assay quantifies the effect of inhibitors on the internalization of transferrin, a protein that enters cells via CME.
-
Reagents and Materials: Adherent cells (e.g., HeLa), cell culture medium, fluorescently labeled transferrin, varying concentrations of this compound or other inhibitors, and a quenching solution to remove non-internalized transferrin.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of the inhibitor.
-
Fluorescently labeled transferrin is added to the medium, and the cells are incubated to allow for endocytosis.
-
The cells are then washed, and a quenching solution is applied to extinguish the fluorescence of any transferrin that is bound to the cell surface but not internalized.
-
The cells are lysed, and the intracellular fluorescence is measured using a plate reader.
-
-
Data Analysis: The intracellular fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value for the inhibition of CME.
Conclusion
This compound is a potent, dual-action inhibitor of dynamin I and II, exhibiting competitive inhibition of both GTP binding and phospholipid interaction.[1] Its in-vitro potency against dynamin I is significantly higher than that of the commonly used inhibitor Dynasore and comparable to other potent inhibitors like Dyngo-4a and MiTMAB.[3][5] In cell-based assays, this compound effectively inhibits clathrin-mediated endocytosis.[1] The availability of detailed experimental protocols allows for the rigorous validation and comparison of its activity, making this compound a valuable tool for researchers investigating the multifaceted roles of dynamin in cellular physiology and disease.
References
Safety Operating Guide
Navigating the Safe Disposal of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of pyrimidine (B1678525) derivatives, a class of compounds often classified as hazardous. Given that a specific compound "Pyrimidyn 7" was not identified, this guidance is based on established protocols for related hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to utilize appropriate personal protective equipment (PPE) to mitigate exposure risks. The selection of protective equipment should be based on the concentration and quantity of the substance being handled.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[1] | Prevents skin contact.[1] |
| Skin Protection | Laboratory coat, long-sleeved clothing.[1] | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] | Reduces the risk of inhalation.[1] |
In the event of a spill, immediately evacuate the area and move upwind.[1] Control contact with the substance using the prescribed PPE and prevent the spillage from entering drains, sewers, or water courses.[1]
Quantitative Data Summary for a Representative Pyrimidine Derivative
For quick reference, the following table summarizes key quantitative and identifying information for a representative hazardous pyrimidine derivative, 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
| Property | Value |
| CAS Number | 57489-77-7 |
| Molecular Formula | C6H3Cl2N3 |
| Molecular Weight | 188.02 g/mol |
| Physical State | Solid |
| Appearance | Yellow |
| GHS Hazard Statements | H302, H315, H319, H335[3] |
Step-by-Step Disposal Protocol
The disposal of hazardous pyrimidine derivatives must be managed through an institution's Environmental Health and Safety (EHS) program or a certified hazardous waste disposal service.[3] Do not dispose of these chemicals in regular trash or down the drain. [3]
1. Waste Collection and Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated and clearly labeled hazardous waste bag.[3] It is recommended to double-bag this waste in clear plastic bags for easy inspection by EHS personnel.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, sealed, and compatible waste container.[3] Do not mix with other, incompatible waste streams.[3]
2. Container Selection and Management:
-
Unused or Contaminated Chemical: Keep the original chemical in its container if possible. If the container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof cap.[3]
-
Empty Containers: A container that held a hazardous pyrimidine derivative must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container may then be disposed of in the regular trash.[3]
3. Labeling of Hazardous Waste:
All hazardous waste containers must be clearly and accurately labeled.[1] The label should include:
-
The chemical name(s) of the contents.[1]
-
The quantity or concentration of the waste.[3]
-
The date of waste generation.[3]
-
The location of origin (e.g., laboratory, room number).[3]
-
The name and contact information of the principal investigator.[3]
-
The words "Hazardous Waste".[3]
-
Appropriate hazard pictograms.[3]
4. Storage of Hazardous Waste:
-
Store waste in a designated, secure area away from general laboratory traffic.[3]
-
Keep waste containers closed at all times, except when adding waste.[3]
-
Consider using secondary containment to prevent the spread of material in case of a leak.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.[3]
Below is a diagram illustrating the workflow for the proper disposal of hazardous chemical waste.
Caption: Workflow for the proper disposal of hazardous chemical waste.
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental procedures that would be cited in a research context. The key "protocol" is the adherence to institutional and regulatory guidelines for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Pyrimidyn 7
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Pyrimidyn 7. The following guidance is based on safety protocols for handling similar pyrimidine (B1678525) derivatives and related chemical structures. Researchers, scientists, and drug development professionals should treat this information as a precautionary guide and are required to conduct a thorough risk assessment before its use. This document is intended to provide essential safety and logistical information to build trust and ensure safe laboratory practices.
This compound is an inhibitor of dynamin I/II with IC50 values of 1.1 μM and 1.8 μM, respectively.[1] It is crucial to handle this compound with care to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound to minimize exposure. The following personal protective equipment is recommended based on guidelines for similar chemical compounds.[2][3]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a risk of splashes or aerosol generation.[2][3] | Protects the eyes and face from accidental splashes, which are primary routes of chemical exposure.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consider double-gloving with chemotherapy-grade nitrile gloves. Regularly change gloves.[2][3] | Provides a robust barrier against dermal absorption.[3] The breakthrough time of the glove material should be considered.[2] |
| Body Protection | A flame-retardant, long-sleeved lab coat is mandatory. For larger-scale operations or where spills are possible, a disposable, back-closing, impermeable gown is recommended.[2][3] | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | An N95 or higher-rated NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or containment system.[2][3] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation and systemic toxicity.[3] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is critical for the safe handling of this compound. All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Preparation : Before handling, ensure all required PPE is correctly donned. Prepare the work area within a certified chemical fume hood by covering the surface with a disposable absorbent plastic-backed pad.[2][4]
-
Weighing : Carefully weigh the desired amount of the compound in the fume hood. Use a spatula to transfer the solid to minimize dust creation.[2]
-
Dissolving : If preparing a solution, slowly add the solvent to the solid and stir gently to avoid splashing.[2]
-
Reactions : Conduct all reactions within the fume hood.[2]
-
Post-Handling : After handling, decontaminate the work area, including the balance and any other equipment used. Dispose of contaminated materials as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2] This compound should be managed as hazardous waste through an institution's Environmental Health and Safety (EHS) program.[5] Do not dispose of this chemical in regular trash or down the drain.[5]
-
Solid Waste : Collect unused or contaminated solid this compound and contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container designated for hazardous chemical waste.[2][5]
-
Liquid Waste : Collect solutions containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[2][5]
-
Contaminated PPE : Dispose of as solid hazardous waste.[2]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound Waste"), and appropriate hazard pictograms.[5][6]
-
Storage and Disposal : Store waste in a designated, secure area. Contact your institution's EHS office to schedule a hazardous waste pickup.[5]
Spill Management
In the event of a spill, evacuate the area and wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures. Prevent the spill from entering drains.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
